p-(2-Bromo)vinyl Anisole
Description
The exact mass of the compound (E)-1-(2-Bromovinyl)-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-59-9 | |
| Record name | NSC43295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of p-(2-Bromo)vinyl Anisole from Anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable multi-step synthetic pathway for the preparation of p-(2-Bromo)vinyl Anisole, a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances, starting from the readily available raw material, anisole.[1] The synthesis involves the initial conversion of anisole to an intermediate aldehyde, followed by a two-step olefination and reduction sequence. Alternative approaches are also discussed.
Introduction
This compound, also known as (E)-1-(2-Bromovinyl)-4-methoxybenzene, is a versatile organic compound with the chemical formula C₉H₉BrO.[2][3][4] Its utility as a precursor in various organic transformations makes a clear and efficient synthetic route highly desirable for researchers in organic synthesis and medicinal chemistry. This guide provides detailed experimental protocols and data for a reliable synthesis of this target molecule.
Recommended Synthetic Pathway: Formylation, Corey-Fuchs Reaction, and Selective Reduction
The most efficient and controllable pathway for the synthesis of this compound from anisole involves a three-step process:
-
Vilsmeier-Haack Formylation of anisole to produce p-anisaldehyde.
-
Corey-Fuchs Reaction of p-anisaldehyde to yield 1-(2,2-dibromoethenyl)-4-methoxybenzene.
-
Selective Hydrodebromination to afford the final product, this compound.
This pathway is advantageous due to the high yields and selectivity achievable in each step.
Step 1: Vilsmeier-Haack Formylation of Anisole to p-Anisaldehyde
The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds like anisole. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol:
A detailed protocol for the Vilsmeier-Haack formylation of anisole is as follows:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
After the addition is complete, add anisole dropwise to the reaction mixture.
-
The reaction is then stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and water, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
The product, p-anisaldehyde, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [5] |
| Reaction Temperature | 0-10 °C (reagent addition), then room temperature or gentle heating | [6] |
| Reaction Time | 2-4 hours | [6] |
Step 2: Corey-Fuchs Reaction of p-Anisaldehyde
The Corey-Fuchs reaction is a two-step process that converts aldehydes into terminal alkynes, with a gem-dibromoalkene as a key intermediate.[7][8][9][10][11] In this synthesis, we will isolate the intermediate, 1-(2,2-dibromoethenyl)-4-methoxybenzene.
Experimental Protocol:
A representative procedure for the Corey-Fuchs reaction on an aromatic aldehyde is as follows:[11]
-
To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (CBr₄) portion-wise.
-
Stir the resulting mixture at 0 °C for a short period.
-
Add a solution of p-anisaldehyde in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The reaction mixture is then worked up by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide.
-
After filtration, the filtrate is concentrated and the crude product, 1-(2,2-dibromoethenyl)-4-methoxybenzene, is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [11] |
| Molar Ratio (p-anisaldehyde:CBr₄:PPh₃) | 1 : 1.5 : 3 | [11] |
| Reaction Temperature | 0 °C to room temperature | [11] |
| Reaction Time | Overnight | [11] |
Step 3: Selective Hydrodebromination
The final step involves the selective reduction of the gem-dibromoalkene to the desired (E)-vinyl bromide. This can be achieved using various reducing agents, with methods that favor the formation of the E-isomer being preferred.
Experimental Protocol:
A general procedure for the selective hydrodebromination of a gem-dibromoalkene is as follows:[12]
-
To a solution of 1-(2,2-dibromoethenyl)-4-methoxybenzene in a suitable solvent (e.g., tetrahydrofuran or ethanol), add a reducing agent.
-
Catalytic amounts of a transition metal complex (e.g., a palladium catalyst) in the presence of a hydride source (e.g., Bu₃SnH) can be effective for stereoselective reduction.[12]
-
Alternatively, metal-mediated reductions using indium or samarium diiodide can also be employed, with the choice of metal influencing the stereoselectivity.[13]
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields the final product, this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Moderate to excellent yields are reported for similar substrates. | [12] |
| Stereoselectivity | The choice of reducing system is crucial for achieving high (E)-selectivity. | [12][13] |
Alternative Synthetic Pathway: Friedel-Crafts Acylation and Wittig Reaction
An alternative route to this compound involves the Friedel-Crafts acylation of anisole to form p-methoxyacetophenone, followed by a Wittig-type reaction.
Step 1: Friedel-Crafts Acylation of Anisole
This reaction introduces an acetyl group at the para position of the anisole ring.
Experimental Protocol:
A typical procedure for the Friedel-Crafts acylation of anisole is as follows:[14]
-
To a suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., toluene) at 0-15 °C, add anisole.
-
Then, add acetyl chloride dropwise at 0-5 °C.
-
The reaction mixture is stirred for a specified period, and then quenched by pouring it into ice water.
-
The organic layer is separated, washed, and the solvent is removed.
-
The resulting p-methoxyacetophenone can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | up to 98.5% | [14] |
| Molar Ratio (anisole:acetyl chloride:AlCl₃) | 1 : 1.04 : 1.03 | [14] |
| Reaction Temperature | 0-5 °C | [14] |
Step 2: Wittig Reaction with a Brominated Ylide
The conversion of p-methoxyacetophenone to this compound would require a Wittig reaction with a brominated phosphorus ylide, such as the one derived from bromomethyltriphenylphosphonium bromide.
Experimental Protocol:
A general protocol for a Wittig reaction is as follows:[2][15]
-
In a flame-dried flask under an inert atmosphere, the phosphonium salt (e.g., bromomethyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF).
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at low temperature to generate the ylide.
-
A solution of p-methoxyacetophenone in the same solvent is then added dropwise to the ylide solution.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is extracted, dried, and purified by chromatography to separate it from the triphenylphosphine oxide byproduct.
Note: The direct conversion of a ketone to a bromo-vinyl group in one step via a Wittig reaction can be challenging and may result in a mixture of E/Z isomers. The Corey-Fuchs approach is generally more reliable for this transformation.
Visualization of Synthetic Pathways and Workflows
Recommended Synthetic Pathway
Caption: Recommended three-step synthesis of this compound.
Experimental Workflow for Corey-Fuchs Reaction
Caption: Experimental workflow for the Corey-Fuchs reaction step.
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra will show characteristic peaks for the aromatic protons, the methoxy group, and the vinyl protons, with coupling constants indicative of the (E)-stereochemistry.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (213.07 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[3]
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the ether, C=C stretching of the vinyl group, and C-H bonds of the aromatic ring.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound from anisole. The recommended three-step pathway involving Vilsmeier-Haack formylation, Corey-Fuchs reaction, and selective hydrodebromination offers a reliable and high-yielding route to the target molecule. The provided experimental protocols and quantitative data are intended to assist researchers in the successful synthesis and characterization of this important chemical intermediate.
References
- 1. sciepub.com [sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103044222A - Synthetic process of anisaldehyde - Google Patents [patents.google.com]
- 6. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
p-(2-Bromo)vinyl Anisole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of p-(2-Bromo)vinyl Anisole, a key organic compound. It covers its chemical identity, physical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in research and development.
Compound Identification and Properties
This compound, systematically named 1-[(E)-2-bromoethenyl]-4-methoxybenzene, is a valuable reagent in organic synthesis.[1][2][3] Its primary identifiers and key physical properties are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 6303-59-9 | [1][2][4][5][6] |
| Molecular Formula | C9H9BrO | [1][2][4][5] |
| Molecular Weight | 213.07 g/mol | [1][3][4][5][6] |
| Synonyms | (E)-1-(2-Bromovinyl)-4-methoxybenzene, 1-((E)-2-BROMO-VINYL)-4-METHOXY-BENZENE | [1][2][3] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Source(s) |
| Appearance | White to Light Brown/Light Yellow Solid | [1][2][7] |
| Melting Point | 50-55°C | [1][8] |
| Boiling Point | 283.4°C at 760 mmHg | [1][8] |
| Density | 1.41 g/cm³ | [1][8] |
| Flash Point | 112.1°C | [1][8] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate | [7] |
Table 2: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Wittig reaction. This versatile olefination method involves the reaction of an aldehyde with a phosphonium ylide.[9][10][11] In this case, 4-methoxybenzaldehyde serves as the starting material.
2.1. Experimental Protocol: Wittig Reaction
This protocol outlines the synthesis of this compound from 4-methoxybenzaldehyde and (bromomethyl)triphenylphosphonium bromide.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH) or other suitable strong base
-
4-methoxybenzaldehyde (p-anisaldehyde)
-
Anhydrous Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., water, diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add one equivalent of a strong base, such as sodium hydride, to the suspension.
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve one equivalent of 4-methoxybenzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
2.2. Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. The presence of the vinyl bromide group allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of more complex molecular architectures. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.[8]
3.1. Logical Relationship in Cross-Coupling Reactions
The utility of this compound as a synthetic intermediate is highlighted by its role in palladium-catalyzed cross-coupling reactions.
Caption: Cross-coupling applications of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 6303-59-9 [chemicalbook.com]
- 6. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. This compound CAS#: 6303-59-9 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to p-(2-Bromo)vinyl Anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of p-(2-Bromo)vinyl Anisole, also known by its systematic IUPAC name, (E)-1-(2-Bromovinyl)-4-methoxybenzene. The information is curated for professionals in research and development who require precise data for synthesis, characterization, and further application.
Core Physical and Chemical Characteristics
This compound is an organobromine compound that presents as a light yellow or white to light brown solid at room temperature.[1][2][3] It serves as a valuable intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[4][5] The data presented here corresponds primarily to the (E)-isomer, which is the more commonly documented form.
Data Summary Table
For ease of reference and comparison, the key quantitative physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 6303-59-9 | [4][6] |
| Molecular Formula | C₉H₉BrO | [4][6] |
| Molecular Weight | 213.07 g/mol | [4][6] |
| Physical Properties | ||
| Appearance | Light Yellow Solid | [1][3] |
| Melting Point | 50-55 °C | [1][4] |
| Boiling Point | 283.4 °C at 760 mmHg | [1][4] |
| Density | 1.41 g/cm³ | [1][4] |
| Optical Properties | ||
| Refractive Index | 1.603 | [4] |
| Solubility & Partitioning | ||
| LogP | 3.06080 | [4] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate | [2] |
| Safety | ||
| Flash Point | 112.1 °C | [4] |
Structural and Logical Representation
The structure of a molecule dictates its physical and chemical properties. The following diagram illustrates the logical assembly of this compound from its constituent functional groups.
Caption: Logical relationship of functional groups in this compound.
Experimental Protocols
Accurate determination of physical characteristics is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key properties listed above.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[7]
Methodology: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[7] The assembly is then immersed in a high-boiling point oil (e.g., silicone oil) within the Thiele tube.[7]
-
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] Constant stirring or natural convection in the Thiele tube ensures uniform temperature distribution.[8]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]
-
Purity Assessment: An impure sample will typically exhibit a depressed and broadened melting range compared to the pure substance.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.
Methodology: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11] Deuterated solvents are used to avoid overwhelming the sample signals.[12]
-
The solution is then filtered through a pipette with a glass wool plug directly into a clean NMR tube to remove any solid particulates, which can degrade spectral quality.[11]
-
-
Spectrometer Preparation: The sample tube is placed in the NMR spectrometer. Key preparation steps include locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve maximum homogeneity and resolution.[13]
-
Data Acquisition: The ¹H NMR spectrum is acquired. The resulting Free Induction Decay (FID) data is then processed.
-
Data Processing and Analysis:
-
The FID is Fourier transformed to produce the frequency-domain spectrum.
-
The spectrum is phased, baseline-corrected, and referenced. Often, the residual proton signal of the solvent or an internal standard like Tetramethylsilane (TMS) is used for calibration.[11]
-
The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the peaks are analyzed to elucidate the molecular structure.
-
The following diagram outlines the general workflow for characterizing a chemical compound like this compound.
Caption: A generalized workflow for the physical and structural characterization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound CAS#: 6303-59-9 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Buy this compound (EVT-383462) | 6303-59-9 [evitachem.com]
- 6. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of p-(2-Bromo)vinyl Anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of p-(2-Bromo)vinyl Anisole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, developing robust formulations, and ensuring drug product quality and shelf-life.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 6303-59-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₉BrO | [1][2][3][4][5][6][7] |
| Molecular Weight | 213.07 g/mol | [1][2][3][4][5] |
| Appearance | White to light brown solid or light yellow solid.[1][4][5][8] | |
| Melting Point | 50-55 °C | [1][4] |
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, qualitative assessments and data from structurally similar compounds provide valuable insights.
Qualitative Solubility:
This compound is reported to be:
-
Slightly soluble in acetonitrile, chloroform, and ethyl acetate.[8]
-
Insoluble in water.
Based on the general principle of "like dissolves like," its solubility is expected to be higher in non-polar and polar aprotic solvents. The presence of the aromatic ring and the bromo-vinyl group contributes to its non-polar character, while the methoxy group introduces some polarity.
Quantitative Solubility of a Structurally Related Compound:
To provide a quantitative perspective, the table below shows the solubility of 2,4,6-trinitro-3-bromoanisole, a compound with a similar bromoanisole core, in various solvents at different temperatures. While the nitro groups significantly alter the polarity, this data can serve as a useful reference for solvent selection and experimental design.
| Solvent | Temperature (K) | Molar Fraction Solubility (10⁻²) |
| Acetonitrile | 298.15 | 48.201 |
| Acetone | 298.15 | 45.012 |
| Dichloromethane | 298.15 | 37.019 |
| Ethyl Acetate | 298.15 | 36.088 |
| Dichloroethane | 298.15 | 33.244 |
| Benzene | 298.15 | 19.563 |
| Toluene | 298.15 | 15.221 |
| Methanol | 298.15 | 5.531 |
| Ethanol | 298.15 | 3.078 |
| Cyclohexane | 298.15 | 0.060 |
| Hexane | 298.15 | 0.053 |
| Water | 298.15 | 0.051 |
Data adapted from a study on 2,4,6-trinitro-3-bromoanisole and should be used as a directional guide only.[9]
Stability Profile
The stability of this compound is a critical consideration for its synthesis, storage, and use in pharmaceutical manufacturing. The primary stability concerns are its sensitivity to light and its behavior under hydrolytic and thermal stress.
Photostability:
This compound is known to be light-sensitive .[4] Exposure to UV light can lead to degradation. A study on the degradation of haloanisoles by UV irradiation in the presence of peracetic acid indicated that direct photolysis plays a significant role in the degradation of bromoanisoles.[10] The vinyl group, in conjunction with the aromatic ring, forms a chromophore that can absorb UV radiation, potentially leading to isomerization of the double bond or cleavage of the carbon-bromine bond.
Hydrolytic Stability:
Vinyl halides are generally considered to be relatively stable towards hydrolysis under mild conditions.[11][12][13] This stability is attributed to the increased strength of the carbon-halogen bond due to the sp² hybridization of the carbon atom and resonance delocalization of the halogen's lone pairs with the vinyl pi-system.[11] Therefore, this compound is expected to be resistant to hydrolysis under neutral and mild acidic or basic conditions at ambient temperature. However, under more forcing conditions (e.g., strong acids or bases, elevated temperatures), hydrolysis may occur.
Thermal Stability:
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices and regulatory guidelines.
Solubility Determination (Shake-Flask Method):
This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for determining the solubility of this compound.
Stability Testing Protocol:
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Caption: Workflow for conducting a forced degradation study on this compound.
Potential Degradation Pathways
Based on the chemical structure of this compound and general knowledge of related compounds, the following degradation pathways can be postulated:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]
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- 4. This compound | 6303-59-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. usbio.net [usbio.net]
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- 8. This compound CAS#: 6303-59-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and mechanistic investigation into odorant haloanisoles degradation process by peracetic acid combined with UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to p-(2-Bromo)vinyl Anisole: Safety Information and Material Safety Data Sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information and available Material Safety Data Sheet (MSDS) data for p-(2-Bromo)vinyl Anisole (CAS No: 6303-59-9). Due to the limited availability of specific toxicological data for this compound, this guide also incorporates general safety protocols for handling brominated organic compounds.
Chemical and Physical Properties
This compound is a light yellow solid with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 6303-59-9 | [1][2][3][4] |
| Molecular Formula | C9H9BrO | [1][2][4] |
| Molecular Weight | 213.07 g/mol | [1][3] |
| Appearance | Light Yellow Solid | [3][5] |
| Melting Point | 50-55 °C | [3] |
| Boiling Point | 283.4 °C at 760 mmHg | [3] |
| Density | 1.41 g/cm³ | [3] |
| Synonyms | 1-(2-Bromoethenyl)-4-methoxybenzene, 4-Methoxy-β-bromostyrene | [2][6] |
Hazard Identification and Classification
Based on the general properties of brominated organic compounds, the potential hazards may include:
-
Skin and eye irritation.[7]
-
Respiratory tract irritation upon inhalation of dust or fumes.[7]
-
Potential for harm if swallowed.[7]
GHS Classification: Data not available.[5] It is recommended to handle this compound as if it were hazardous.
Experimental Protocols and Handling
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE for handling potentially hazardous chemicals.
Caption: Diagram 1: Recommended Personal Protective Equipment (PPE) Workflow.
3.2. Safe Handling Procedures
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or generating dust.[8]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Static Discharge : Take precautionary measures against static discharge, especially when handling powdered material.
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is 4°C.[2]
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. | [7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7] |
4.2. Spill and Leak Procedures
In the event of a spill, follow the general procedure outlined in the diagram below.
Caption: Diagram 2: General Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards : Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[9]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]
Toxicological Information
As previously stated, there is a lack of specific toxicological data for this compound. The toxicological properties have not been fully investigated.[7] It is prudent to assume the compound may have harmful effects and to handle it accordingly.
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | May cause skin irritation[7] |
| Serious Eye Damage/Irritation | May cause eye irritation[7] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Conclusion
This compound is a chemical for which comprehensive safety and toxicological data are not yet available. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution. Adherence to the general safety principles for handling brominated organic compounds, including the use of appropriate personal protective equipment, proper engineering controls, and established emergency procedures, is essential to ensure a safe working environment. This guide serves as a starting point for a comprehensive safety assessment that should be tailored to the specific experimental conditions.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 6303-59-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Key Reactive Sites of p-(2-Bromo)vinyl Anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-(2-Bromo)vinyl anisole, systematically named (E)-1-(2-bromovinyl)-4-methoxybenzene, is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of multiple reactive centers, which allow for a diverse range of chemical transformations. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the types of reactions that occur at each site, and providing experimental insights for its application in the synthesis of complex organic molecules, including those with pharmaceutical and material science applications.
Molecular Structure and Key Reactive Sites
The chemical structure of this compound features a p-methoxyphenyl group attached to a bromo-substituted vinyl moiety. This arrangement gives rise to three primary reactive sites: the carbon-bromine (C-Br) bond of the vinyl group, the carbon-carbon double bond (C=C), and the electron-rich aromatic ring.
Figure 1: Molecular structure of this compound highlighting its primary reactive sites.
Reactions at the Vinyl Bromide (C-Br Bond)
The carbon-bromine bond on the sp² hybridized carbon is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1][2] this compound serves as an excellent electrophilic partner in these reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A typical procedure involves the following steps[3][4]:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added.[1]
-
The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 | [2] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | [5] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | High | [5] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6][7] this compound can be coupled with various alkenes to generate conjugated dienes, which are valuable structural motifs.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocol: General Procedure for the Heck Reaction
A general protocol for the Heck reaction is as follows[8][9]:
-
This compound (1.0 eq.), the alkene (1.1-2.0 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a ligand (e.g., PPh₃, P(o-tol)₃) are added to a reaction flask.
-
A base, typically an amine like triethylamine or a carbonate such as K₂CO₃, is added (1.5-2.5 eq.).
-
The flask is flushed with an inert gas, and a polar aprotic solvent like DMF, NMP, or acetonitrile is added.
-
The mixture is heated to temperatures ranging from 80 to 140 °C and the reaction progress is monitored.
-
After completion, the reaction is worked up by filtration to remove the base's salt, followed by extraction and purification of the product, usually by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 70-90 | [8] |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 80-95 | [6] |
| Pd(OAc)₂/NHC | K₂CO₃ | DMF/H₂O | 80 | High | [9] |
Reactions at the Vinylic Double Bond (C=C)
The double bond in the vinyl group is electron-rich and can undergo electrophilic addition reactions.[10] This reactivity is influenced by the adjacent aromatic ring, which can stabilize the carbocation intermediate through resonance.
Electrophilic Addition
In the presence of an electrophile (E⁺), the π-electrons of the double bond act as a nucleophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, and the nucleophile adds to the more substituted carbon, which in this case is also a benzylic position, providing extra stability.[11]
Caption: General mechanism for electrophilic addition to the vinyl double bond.
Experimental Protocol: Example - Bromination
-
This compound is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.
-
A solution of bromine (Br₂) in the same solvent is added dropwise at a low temperature (e.g., 0 °C) to control the reaction.
-
The reaction is typically rapid, and the disappearance of the bromine color indicates consumption of the starting material.
-
The solvent is removed under reduced pressure to yield the dibrominated product.
Reactions on the Aromatic Ring
The anisole ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group.[12][13] The methoxy group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it.[14] Since the para position is already occupied by the vinyl group, substitution will primarily occur at the ortho positions. The vinyl group is also an ortho-, para-activating group, which further enhances the reactivity of the ortho positions.[15][16]
Caption: Ortho-directing effect of the methoxy group on the anisole ring.
Experimental Protocol: Example - Nitration
A general procedure for the nitration of an activated aromatic ring is as follows:
-
This compound is dissolved in a solvent like acetic acid or dichloromethane.
-
The solution is cooled in an ice bath.
-
A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise with careful temperature control.
-
After the addition is complete, the reaction is stirred for a specified time at low temperature.
-
The reaction is then quenched by pouring it into ice water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified.
Summary of Reactivity
This compound is a highly valuable synthetic intermediate due to its distinct and chemoselective reactive sites. The reactivity can be summarized as follows:
-
C-Br Bond: The primary site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, etc.), allowing for the facile introduction of a wide variety of substituents.
-
C=C Double Bond: Susceptible to electrophilic addition reactions, providing a route to functionalize the vinyl bridge.
-
Aromatic Ring: Activated for electrophilic aromatic substitution, with a strong preference for substitution at the positions ortho to the methoxy group.
By carefully choosing reaction conditions, chemists can selectively target one of these sites, making this compound a powerful building block in the synthesis of complex organic molecules for various applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]
- 16. Styrene (vinylbenzene) undergoes electrophilic aromatic substitution much.. [askfilo.com]
Commercial Sourcing and Technical Guide: p-(2-Bromo)vinyl Anisole
For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is a critical step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of p-(2-Bromo)vinyl Anisole (also known as 1-(2-bromoethenyl)-4-methoxybenzene), a key building block in organic synthesis.
Chemical Identity:
-
CAS Number: 6303-59-9
-
Synonyms: 1-(2-Bromoethenyl)-4-methoxybenzene, 4-Methoxy-β-bromostyrene, (E)-1-(2-Bromovinyl)-4-methoxybenzene[1][4][5]
Commercial Suppliers
This compound is available from a range of chemical suppliers, catering to different scales from research and development to bulk manufacturing. The following table summarizes prominent commercial sources.
| Supplier | Location | Purity/Grade | Available Quantities |
| Alfa Chemistry | USA | Not Specified | Not Specified |
| Amadis Chemical | China | 97% | 1g |
| HANGZHOU LEAP CHEM CO., LTD. | China | Not Specified | Bulk |
| LGC Standards (TRC) | Canada | Not Specified | 1g, 5g[6][7] |
| Parchem | USA | Not Specified | Specialty Chemicals |
| Santa Cruz Biotechnology, Inc. | USA | For Research Use Only | Not Specified |
| United States Biological | USA | Highly Purified | Not Specified |
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound, essential for experimental design and execution.
| Property | Value | Units |
| Appearance | Light Yellow Solid[2][5] | - |
| Melting Point | 50-55[1][4][5] | °C |
| Boiling Point | 283.4 at 760 mmHg[1][4][5] | °C |
| Density | 1.41[1][4][5] | g/cm³ |
| Flash Point | 112.1[1][4] | °C |
| Refractive Index | 1.603[1][4] | - |
| Storage Temperature | 4[8] | °C |
Experimental Protocols
While specific experimental protocols are highly dependent on the target molecule, this compound is commonly utilized in cross-coupling reactions. Below is a representative protocol for a Suzuki coupling reaction, a cornerstone of modern organic synthesis.
Suzuki Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 4-methoxystilbene derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxystilbene derivative.
Application Workflow
The following diagram illustrates a typical workflow for the application of this compound in a research and development setting, from procurement to the synthesis of a target molecule.
Caption: A typical workflow for procuring and using this compound in synthesis.
This guide provides a foundational understanding for researchers and drug development professionals working with this compound. For specific applications, further literature review and process optimization are recommended. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. usbio.net [usbio.net]
An In-depth Technical Guide to the Isomeric Forms of p-(2-Bromo)vinyl Anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomeric forms of p-(2-Bromo)vinyl Anisole, a versatile synthetic intermediate. Due to the presence of a carbon-carbon double bond, this compound exists as two geometric isomers: (E)- and (Z)-p-(2-Bromo)vinyl Anisole. This document details the known physical and chemical properties of the thermodynamically more stable (E)-isomer. While specific experimental data for the (Z)-isomer is limited in publicly available literature, this guide outlines potential stereoselective synthetic strategies. Detailed experimental protocols for the synthesis of the (E)-isomer, adapted from established methodologies for vinyl bromides, are provided. Furthermore, this guide includes structured data tables for comparative analysis and visualizations of synthetic workflows to aid in laboratory applications.
Introduction
This compound, systematically named 1-(2-bromoethenyl)-4-methoxybenzene, is a halogenated derivative of 4-vinylanisole. Its structure, featuring a bromo-substituted vinyl group attached to a methoxy-activated phenyl ring, makes it a valuable precursor in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. The vinyl moiety can participate in polymerization and other addition reactions. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring.
The primary focus of this guide is the characterization and synthesis of the geometric isomers of this compound, providing researchers with the necessary information for its effective utilization in synthetic chemistry and drug development.
Isomeric Forms of this compound
The presence of the double bond in this compound gives rise to two geometric isomers: (E)- (trans) and (Z)- (cis), which differ in the spatial arrangement of the substituents around the double bond.
(E)-p-(2-Bromo)vinyl Anisole
The (E)-isomer is the more commonly encountered and commercially available form, likely due to its greater thermodynamic stability.
(Z)-p-(2-Bromo)vinyl Anisole
Specific experimental data for the (Z)-isomer, such as its physical and spectroscopic properties, are not well-documented in the current body of scientific literature. Its synthesis requires stereoselective methods to avoid the formation of the more stable (E)-isomer.
Physicochemical Properties
The available quantitative data for the (E)-isomer of this compound are summarized in the table below. No experimentally determined data for the (Z)-isomer has been found in the surveyed literature.
| Property | (E)-p-(2-Bromo)vinyl Anisole | (Z)-p-(2-Bromo)vinyl Anisole |
| CAS Number | 6303-59-9[1][2][3][4][5][6] | Not available |
| Molecular Formula | C₉H₉BrO[1][3][4][5][6] | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol [5] | 213.07 g/mol |
| Appearance | Light yellow solid[6] | Not available |
| Melting Point | 50-55 °C[1][6] | Not available |
| Boiling Point | 283.4 °C at 760 mmHg[1][6] | Not available |
| Density | 1.41 g/cm³[1][6] | Not available |
| Refractive Index | 1.603[1] | Not available |
| InChI | InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+[3] | InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |
| SMILES | COC1=CC=C(C=C1)/C=C/Br[7] | COC1=CC=C(C=C1)/C=C\Br |
Experimental Protocols
Synthesis of (E)-p-(2-Bromo)vinyl Anisole via Wittig Reaction
This protocol is adapted from general Wittig reaction procedures for the synthesis of vinyl halides.
Workflow Diagram:
Caption: Synthetic workflow for (E)-p-(2-Bromo)vinyl Anisole via Wittig reaction.
Materials:
-
Bromomethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
p-Anisaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add bromomethyltriphenylphosphonium bromide. Suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise with vigorous stirring. The formation of the orange to red-colored ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve p-anisaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure (E)-p-(2-Bromo)vinyl Anisole.
Stereoselective Synthesis of (Z)-p-(2-Bromo)vinyl Anisole
A plausible, though not specifically reported, route to the (Z)-isomer involves the hydrobromination of 4-methoxyphenylacetylene or the stereoselective reduction of a dibromoalkene. The following is a generalized protocol based on the synthesis of other (Z)-β-bromostyrenes.
Workflow Diagram:
Caption: Plausible synthetic workflow for (Z)-p-(2-Bromo)vinyl Anisole.
Materials:
-
p-Anisaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Tributyltin hydride (Bu₃SnH)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Synthesis of 1-(2,2-Dibromovinyl)-4-methoxybenzene: To a solution of triphenylphosphine in dichloromethane, add carbon tetrabromide at 0 °C. Stir for 10-15 minutes, then add a solution of p-anisaldehyde in dichloromethane. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). After workup, purify the crude product to obtain the dibromoalkene.
-
Stereoselective Reduction: To a solution of 1-(2,2-dibromovinyl)-4-methoxybenzene in anhydrous toluene, add a palladium catalyst under an inert atmosphere. Add tributyltin hydride dropwise and stir the reaction at room temperature. The progress of the reaction should be monitored by TLC or GC-MS.
-
Purification: Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to isolate the (Z)-p-(2-Bromo)vinyl Anisole.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the isomers. While experimental spectra for the (Z)-isomer are not available, predicted data can be used as a reference.
| Spectroscopic Data | (E)-p-(2-Bromo)vinyl Anisole | (Z)-p-(2-Bromo)vinyl Anisole (Predicted) |
| ¹H NMR (CDCl₃, ppm) | δ 7.30-7.40 (m, 2H, Ar-H), 7.05 (d, J ≈ 14 Hz, 1H, Ar-CH=), 6.80-6.90 (m, 2H, Ar-H), 6.75 (d, J ≈ 14 Hz, 1H, =CHBr), 3.80 (s, 3H, OCH₃) | The vinyl protons are expected to show a smaller coupling constant (J ≈ 7-10 Hz). The chemical shifts may also vary slightly. |
| ¹³C NMR (CDCl₃, ppm) | Expected signals around 159 (C-OMe), 130-128 (Ar-C), 127 (Ar-CH=), 114 (Ar-C), 108 (=CHBr), 55 (OCH₃) | Chemical shifts are expected to be similar to the (E)-isomer, with minor differences in the vinyl carbon signals. |
| IR (cm⁻¹) | Expected peaks for C=C stretching (alkene and aromatic), C-O stretching, and C-H bending. | Similar to the (E)-isomer, with potential subtle differences in the C-H out-of-plane bending region for the vinyl group. |
Biological Activities and Signaling Pathways
Currently, there is no significant information available in the scientific literature regarding the biological activities or involvement in signaling pathways for either isomer of this compound. Further research is required to explore the potential pharmacological applications of these compounds.
Conclusion
This technical guide has summarized the available information on the isomeric forms of this compound. The (E)-isomer is well-characterized, with established physical properties. In contrast, there is a notable lack of experimental data for the (Z)-isomer, highlighting an area for future research. The provided synthetic protocols, adapted from general methodologies, offer a starting point for the laboratory preparation of these compounds. The versatility of this compound as a synthetic intermediate suggests its potential for the development of novel molecules in the fields of materials science and medicinal chemistry. Further investigation into the stereoselective synthesis and biological evaluation of both isomers is warranted.
References
- 1. Page loading... [guidechem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 6303-59-9 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using p-(2-Bromo)vinyl Anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] Among the vast array of substrates, p-(2-Bromo)vinyl Anisole, also known as (E)-1-bromo-2-(4-methoxyphenyl)ethene, is a valuable building block for the synthesis of stilbene derivatives.
Stilbenes are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Prominent examples like resveratrol have paved the way for the exploration of a multitude of synthetic analogs.[2] The synthesis of these derivatives via Suzuki coupling offers a versatile and direct route to novel molecular scaffolds with therapeutic potential.[4][5] These compounds are of high interest to drug development professionals for their potential in treating a range of diseases, from cancer to neurodegenerative disorders.[2][5]
These application notes provide a comprehensive guide to utilizing this compound in Suzuki coupling reactions, including detailed protocols and a summary of reaction parameters for the synthesis of various stilbene derivatives.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. This data is intended to guide researchers in selecting the optimal conditions for their specific synthetic targets.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 | 95 |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 88 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 78 |
| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to 80°C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure stilbene derivative.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction discussed in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Heck Reaction Protocol for p-(2-Bromo)vinyl Anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples unsaturated halides, such as vinyl or aryl halides, with an alkene to form a substituted alkene.[1][2] The reaction typically proceeds in the presence of a base and a phosphine ligand, and it is renowned for its high degree of stereoselectivity, generally favoring the formation of the trans isomer.[2]
This document provides a detailed protocol for the Heck reaction of p-(2-Bromo)vinyl Anisole. This substrate is a valuable building block for the synthesis of various compounds, including stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.[4][5][6] The protocol described herein is based on established methodologies for the Heck coupling of vinyl bromides with alkenes.[7][8][9]
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond in the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates HX (in this case, HBr), which is neutralized by the base, regenerating the palladium(0) catalyst for the next cycle.
Experimental Protocols
This section outlines a general protocol for the Heck reaction of this compound with a generic alkene partner, such as styrene or an acrylate.
Materials and Reagents:
-
This compound
-
Alkene (e.g., Styrene, Butyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (e.g., Ethyl acetate, water, brine, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the alkene coupling partner (1.2 mmol, 1.2 equiv), and anhydrous DMF (5 mL).
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical conditions and ranges for the Heck reaction of vinyl bromides. Optimization may be required for specific substrates.
| Parameter | Typical Reagents/Conditions | Molar Ratio (to Aryl Halide) | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂, [Pd(η³-C₃H₅)Cl]₂ | 0.01 - 5 mol% | Pd(OAc)₂ is a common and relatively air-stable precursor.[1] |
| Ligand | PPh₃, P(o-tol)₃, Tedicyp, BINAP | 1 - 2x the Pd source | Phosphine ligands stabilize the palladium catalyst.[1][8] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.2 - 2.5 equiv | An organic or inorganic base is required to neutralize the HBr formed.[1] |
| Solvent | DMF, Acetonitrile, Toluene, Dioxane | - | Anhydrous polar aprotic solvents are generally preferred.[8][10] |
| Temperature | 80 - 140 °C | - | Heating is typically required to drive the reaction to completion.[8][10] |
| Alkene | Styrenes, Acrylates, Enones | 1.0 - 1.5 equiv | Electron-deficient alkenes are often more reactive.[7] |
Visualizations: Diagrams
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Synthesis of hydroxystilbenes and their derivatives via Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols: Sonogashira Coupling of p-(2-Bromo)vinyl Anisole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature, and tolerates a wide array of functional groups.[2][3] These characteristics make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]
This document provides detailed application notes and representative protocols for the Sonogashira coupling of p-(2-Bromo)vinyl anisole with various terminal alkynes to synthesize conjugated enynes. Due to the limited availability of specific literature for this compound, the following protocols and data are based on well-established procedures for structurally similar vinyl and aryl bromides.
Core Concepts and Reaction Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the vinyl bromide (this compound), forming a Pd(II) complex.
-
Copper Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated and reacts with the Cu(I) salt to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final conjugated enyne product and regenerate the active Pd(0) catalyst.
Variations of this reaction, including copper-free protocols, have been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1]
Data Presentation: Representative Reaction Outcomes
Table 1: Representative Yields for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [2]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 95 |
| 3 | 4-Ethynyltoluene | 2-Amino-3-(p-tolylethynyl)pyridine | 94 |
| 4 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 92 |
| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 85 |
| 6 | 3-Ethynylpyridine | 2-Amino-3-(pyridin-3-ylethynyl)pyridine | 89 |
| 7 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 82 |
| 8 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 78 |
| 9 | Trimethylsilylacetylene | 2-Amino-3-((trimethylsilyl)ethynyl)pyridine | 90 |
Reaction Conditions: 2-Amino-3-bromopyridine (1.0 equiv), Alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (base), DMF (solvent), 100 °C, 3 h.[2]
Experimental Protocols
The following are representative protocols for performing a Sonogashira coupling reaction with a vinyl bromide like this compound. Researchers should optimize conditions for their specific substrate and alkyne partner.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from a general procedure for the coupling of aryl/vinyl halides with terminal alkynes.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%, if not part of the catalyst complex)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition (Solids): To the flask, add the palladium catalyst, copper(I) iodide, and any additional ligand.
-
Inert Atmosphere Purge: Seal the flask and purge with the inert gas for 10-15 minutes.
-
Reagent Addition (Liquids & Substrates): Under a positive pressure of inert gas, add the this compound, the anhydrous solvent, and the base.
-
Alkyne Addition: Add the terminal alkyne to the stirring mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Vinyl bromides may require gentle heating to proceed at a reasonable rate.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired enyne.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a bulky, electron-rich phosphine like XPhos or SPhos, 2-10 mol%)[5]
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃), 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere Purge: Seal the flask and purge with inert gas for 10-15 minutes.
-
Solvent and Alkyne Addition: Under a positive pressure of inert gas, add the anhydrous solvent and the terminal alkyne.
-
Reaction: Stir the reaction mixture at the appropriate temperature (often between 60-120 °C for copper-free systems with bromides). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow steps 7-10 as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing a Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
The diagram below outlines the key steps in the palladium and copper co-catalyzed Sonogashira coupling mechanism.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
References
Application Notes: The Strategic Use of p-(2-Bromo)vinyl Anisole in the Total Synthesis of Stilbenoid Natural Products
Introduction
p-(2-Bromo)vinyl Anisole, also known as (E)-1-(2-bromovinyl)-4-methoxybenzene, is a versatile synthetic intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure, featuring a vinyl bromide moiety attached to an anisole ring, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This characteristic allows for the efficient construction of the stilbene scaffold, which is a core structural motif in a wide array of bioactive natural products. Stilbenoids, such as resveratrol and its derivatives, exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them attractive targets for total synthesis and analog development.
These application notes provide a detailed overview of the utility of this compound in the synthesis of stilbenoid natural products, with a focus on its application in Heck and Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and data are presented to guide researchers in the effective use of this valuable building block.
Key Applications in Natural Product Synthesis
The primary application of this compound in natural product total synthesis lies in its role as a key building block for the construction of the stilbene backbone. The vinyl bromide functionality serves as a reactive handle for the formation of a new carbon-carbon bond, connecting the anisole ring to another aromatic or vinylic partner.
Synthesis of Resveratrol Derivatives via Heck Coupling
A prominent example of the strategic use of a p-methoxystyryl unit is in the synthesis of resveratrol and its derivatives. While direct use of this compound is a viable strategy, related compounds like 4-vinylanisole (p-methoxystyrene) have been successfully employed. A notable synthesis involves the Heck reaction between an aryl halide and 4-vinylanisole to furnish the stilbene core.[1] This approach highlights the utility of the p-methoxyphenyl vinyl moiety in constructing complex natural products.
A plausible and efficient synthetic route to resveratrol derivatives involves the Heck coupling of this compound with a suitably protected dihydroxy- or dimethoxy-iodobenzene. This reaction directly establishes the characteristic 1,2-diarylethylene linkage of stilbenoids.
Experimental Protocols
Protocol 1: Synthesis of a Tri-O-methylated Resveratrol Derivative via Heck Reaction
This protocol is adapted from a reported synthesis utilizing 4-vinylanisole and can be conceptually applied to this compound with appropriate modifications to the coupling partner.[1]
Reaction Scheme:
Figure 1. General scheme for the synthesis of Tri-O-methyl Resveratrol.
Materials:
-
This compound
-
3,5-Dimethoxyiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethoxyiodobenzene (1.0 eq), this compound (1.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(OAc)₂ (0.05 eq), and the phosphine ligand, P(t-Bu)₃ (0.1 eq).
-
Add anhydrous solvent (e.g., DMF or 1,4-Dioxane) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tri-O-methylated resveratrol.
Quantitative Data:
The following table summarizes typical yields and conditions for Heck reactions in the synthesis of stilbenoid structures.
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Iodo-3,5-dimethoxybenzene | 4-Vinylanisole | Pd(dba)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ | DMF | 100 | 85 | [1] |
| 2 | 4-Iodoanisole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 90 | General |
| 3 | This compound | 3,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >80 | Proposed |
Protocol 2: Synthesis of a Resveratrol Analog via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a powerful alternative for the synthesis of stilbenoids, often proceeding under milder conditions and with high functional group tolerance. In this approach, this compound can be coupled with an arylboronic acid or ester.
Reaction Scheme:
Figure 2. General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene, Ethanol, and Water (solvent mixture)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the arylboronic acid (1.2 eq) and this compound (1.0 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under an argon atmosphere.
-
Heat the reaction to reflux (typically 80-90 °C) and stir vigorously for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the stilbenoid product.
Logical Workflow for Synthesis Strategy
The decision to use either a Heck or Suzuki coupling strategy often depends on the availability of starting materials and the desired complexity of the target natural product. The following diagram illustrates a typical workflow for the synthesis of a stilbenoid natural product using this compound.
Figure 3. Synthetic strategy workflow.
This compound is a highly valuable and versatile building block for the total synthesis of stilbenoid natural products and their analogs. Its ability to readily participate in robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, provides a direct and efficient means to construct the core stilbene architecture. The protocols and strategic considerations outlined in these application notes are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of novel stilbenoid-based therapeutic agents.
References
The Synthesis and Application of Stilbene Derivatives from p-(2-Bromo)vinyl Anisole: A Guide for Researchers
Detailed application notes on the reaction of p-(2-bromo)vinyl anisole with various organometallic reagents, providing protocols for the synthesis of valuable stilbene derivatives for researchers, scientists, and drug development professionals.
This compound, also known as (E)-1-(2-bromovinyl)-4-methoxybenzene, is a versatile building block in organic synthesis, particularly for the preparation of stilbene derivatives. These compounds, characterized by a 1,2-diphenylethylene core, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This document provides a comprehensive overview of the reactions of this compound with a range of organometallic reagents, complete with detailed experimental protocols and a summary of reaction outcomes.
Cross-Coupling Reactions: A Powerful Toolkit for Stilbene Synthesis
Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for the synthesis of stilbene derivatives from this compound. These reactions offer a high degree of control over the stereochemistry of the resulting double bond, typically preserving the (E)-configuration of the starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound. This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 10 | 92 |
| 4 | 3,5-Dimethoxyphenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under the inert atmosphere.
-
Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of stilbene derivatives via Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing substituted styrenes and other conjugated systems.
Table 2: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 16 | 75-85 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMF | 120 | 24 | 78 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand if required.
-
Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl halide and a terminal alkyne, providing a straightforward route to enynes.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Piperidine | Toluene | 60 | 10 | 88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) catalyst (e.g., CuI, 0.01 mmol) under an inert atmosphere.
-
Add the base (e.g., triethylamine, 2.0 mmol) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture through a pad of celite and wash with an organic solvent.
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Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.[1]
Stille Coupling
The Stille coupling involves the reaction of a vinyl halide with an organostannane reagent, catalyzed by a palladium complex. This reaction is tolerant of a wide variety of functional groups.
Table 4: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 80-90 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | NMP | 80 | 10 | 85 |
| 3 | Trimethyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 8 | 88 |
Experimental Protocol: General Procedure for Stille Coupling
-
In a flask, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in a degassed solvent (e.g., toluene).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under an inert atmosphere.
-
Heat the mixture to the desired temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[2][3][4]
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with a vinyl halide in the presence of a palladium or nickel catalyst.[5] Organozinc reagents are generally more reactive than organoboranes and organostannanes.
Table 5: Negishi Coupling of this compound with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 6 | 85-95 |
| 2 | Vinylzinc bromide | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 8 | 88 |
| 3 | Alkylzinc iodide | NiCl₂(dme) (5) | - | DMA | 50 | 12 | 75 |
Experimental Protocol: General Procedure for Negishi Coupling
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
To a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the palladium catalyst and ligand.
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Add the solution of the organozinc reagent (1.5 mmol) dropwise at room temperature.
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Stir the reaction at the indicated temperature until completion.
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Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
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Dry the organic phase, concentrate, and purify by column chromatography.[5][6]
Reactions with Other Organometallic Reagents
Grignard Reagents
Grignard reagents, formed from the reaction of an organohalide with magnesium metal, are powerful nucleophiles that can react with this compound, typically through a coupling reaction catalyzed by a transition metal, or by forming a vinyl Grignard reagent which can then react with various electrophiles.
Experimental Protocol: Formation of Vinyl Grignard and Reaction with an Aldehyde
-
Grignard Formation: In a flame-dried flask under argon, place magnesium turnings (1.2 mmol). Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction is typically initiated with gentle heating and then maintained at room temperature.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of an aldehyde (e.g., benzaldehyde, 1.0 mmol) in THF dropwise.
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Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether, dry the organic layer, and concentrate.
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Purify the resulting alcohol by column chromatography.[7]
Organolithium Reagents
Organolithium reagents can be generated from this compound via lithium-halogen exchange. The resulting vinyllithium species is a potent nucleophile and can react with a variety of electrophiles.[8][9][10][11][12]
Experimental Protocol: Lithium-Halogen Exchange and Reaction with an Electrophile
-
Dissolve this compound (1.0 mmol) in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add the desired electrophile (e.g., a ketone, an alkyl halide) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Applications in Drug Development: Targeting Cancer Signaling Pathways
The stilbene derivatives synthesized from this compound, particularly those with methoxy substitutions, have shown significant promise as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Inhibition of Tubulin Polymerization
Many methoxy-substituted stilbenes, structurally similar to combretastatin A-4, act as potent inhibitors of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[13][14]
Modulation of Apoptotic Pathways
These stilbene derivatives can induce apoptosis through both intrinsic and extrinsic pathways. They have been shown to upregulate the expression of the tumor suppressor protein p53, which in turn can activate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[15][16] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that execute apoptosis.[17][18][19][20]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Resveratrol and its methoxylated analogs have been shown to inhibit VEGF-induced signaling pathways.[13][21][22][23][24] They can interfere with the binding of VEGF to its receptor (VEGFR2), thereby inhibiting downstream signaling cascades, including the phosphorylation of ERK1/2, which are critical for endothelial cell proliferation and migration.[22]
Anticancer Signaling Pathways of Methoxy-Stilbene Derivatives
Caption: Key signaling pathways modulated by methoxy-stilbene derivatives in cancer cells.
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of a wide array of stilbene derivatives through various organometallic cross-coupling reactions. The resulting methoxy-stilbenes exhibit significant potential as anticancer agents by targeting multiple key cellular processes, including cell cycle progression, apoptosis, and angiogenesis. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery to further explore the therapeutic potential of this important class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. ias.ac.in [ias.ac.in]
- 13. Resveratrol inhibits VEGF-induced angiogenesis in human endothelial cells associated with suppression of aerobic glycolysis via modulation of PKM2 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluations of a Novel Resveratrol-Type Analogue Against VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Resveratrol suppresses TGF-β-induced VEGF synthesis in osteoblasts: Inhibition of the p44/p42 MAPKs and SAPK/JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Binding of Resveratrol to Vascular Endothelial Growth Factor Suppresses Angiogenesis by Inhibiting the Receptor Signaling [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude p-(2-Bromo)vinyl Anisole by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude p-(2-Bromo)vinyl Anisole using chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for purifying crude this compound?
A1: Flash column chromatography using silica gel is the most common and effective method for the purification of this compound. This technique is preferred for its speed and efficiency in separating the desired product from reaction byproducts and unreacted starting materials. Alumina can also be used as the stationary phase.
Q2: What is a suitable solvent system (mobile phase) for the column chromatography of this compound on silica gel?
A2: A non-polar solvent system is generally recommended. Based on protocols for structurally similar aryl vinyl bromides, a good starting point is a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How do I perform a TLC analysis to find the right solvent system?
A3: Spot the crude this compound solution onto a TLC plate and develop it in a chamber containing a mixture of hexane and a small percentage of a more polar solvent (e.g., 5% diethyl ether in hexane). The ideal solvent system will give a retention factor (Rf) of approximately 0.25-0.35 for the desired product, with good separation from impurities.
Q4: What are the expected purity and yield after successful chromatographic purification?
A4: While the yield is highly dependent on the efficiency of the preceding synthetic step, a purity of ≥96% for this compound is achievable with proper chromatographic purification.[2]
Q5: Can this compound decompose on silica gel?
A5: Some vinyl halides can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. If you observe significant product loss or the appearance of new, unexpected spots on your TLC after chromatography, consider using deactivated silica gel or an alternative stationary phase like alumina.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of this compound from impurities. | 1. Incorrect solvent system: The mobile phase may be too polar or not polar enough. 2. Column overloading: Too much crude material was loaded onto the column. 3. Poorly packed column: Channeling or cracks in the stationary phase. | 1. Optimize the solvent system using TLC: Test various ratios of non-polar and polar solvents to achieve good separation. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. 2. Reduce the amount of sample loaded: A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. 3. Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is eluting too quickly (high Rf). | The solvent system is too polar. | Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 10% diethyl ether in hexane, try reducing it to 5% or even 2%. |
| The product is not eluting from the column (low Rf). | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/diethyl ether system, slowly increase the percentage of diethyl ether. |
| Streaking or tailing of the product band on the column. | 1. Sample is not soluble in the mobile phase. 2. Acidic or basic impurities in the sample. 3. Interaction with the stationary phase. | 1. Use a "dry loading" technique: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried powder onto the column. 2. Pre-treat the crude sample: A preliminary work-up to remove acidic or basic impurities may be necessary. 3. Use deactivated silica gel or switch to alumina. |
| The purified fractions contain an unexpected compound not seen in the initial crude TLC. | The product may be decomposing on the silica gel. | Test the stability of your compound on a small amount of silica gel. If decomposition is confirmed, use a less acidic stationary phase like neutral alumina or deactivated silica gel. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Purity after Chromatography | ≥ 96% | As indicated by suppliers of purified this compound.[2] |
| Rf Value (TLC) | 0.25 - 0.35 | In an optimized solvent system (e.g., hexane/diethyl ether). |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Materials and Reagents:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Diethyl ether or Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Glass column with a stopcock
-
Sand (washed)
-
Collection tubes or flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system (e.g., 95:5 hexane/diethyl ether).
-
Visualize the spots under UV light.
-
Adjust the solvent system to achieve an Rf of ~0.3 for the product spot and good separation from other spots.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (~1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (recommended for less soluble samples): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Apply gentle air pressure to the top of the column to begin the elution.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
Technical Support Center: Reactions of p-(2-Bromo)vinyl Anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-(2-Bromo)vinyl Anisole in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate primarily used in three major palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds:
-
Heck Reaction: Coupling with an alkene to form a substituted diene.
-
Suzuki Reaction: Coupling with an organoboron reagent (e.g., a boronic acid or ester).
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Sonogashira Reaction: Coupling with a terminal alkyne.[1][2][3]
Q2: What are the typical impurities that might be present in the starting material, this compound?
A2: this compound is often synthesized via a Wittig reaction from p-anisaldehyde.[4][5] Potential impurities originating from this synthesis include:
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Z-isomer: The desired product is typically the (E)-isomer. The presence of the (Z)-isomer can result from the specific Wittig conditions used. Non-stabilized ylides tend to favor the formation of (Z)-alkenes.[4]
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Triphenylphosphine oxide: A common byproduct of the Wittig reaction that can be challenging to remove completely.[5]
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Unreacted p-anisaldehyde: Incomplete reaction can leave residual starting material.
Q3: Why is my reaction mixture turning black?
A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from the solution.[6] This is a sign of catalyst decomposition and leads to a loss of catalytic activity, resulting in low or no conversion of your starting materials. This can be caused by high temperatures, improper ligand choice, or the presence of oxygen.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. For reactions requiring a Pd(0) species, ensure proper in situ reduction of the Pd(II) precatalyst.[7] - Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst. - Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Incorrect Ligand | - The choice of phosphine ligand is critical. For electron-rich vinyl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) can promote the reaction.[8] - Ensure the correct palladium-to-ligand ratio is used. |
| Improper Base or Solvent | - The strength and type of base can significantly impact the reaction. Ensure the base is appropriate for the specific coupling reaction (e.g., a carbonate or phosphate base for Suzuki, an amine base for Sonogashira).[9] - Use anhydrous solvents when the reaction is sensitive to moisture. |
| Low Reaction Temperature | - While some coupling reactions can proceed at room temperature, reactions involving bromides often require heating.[10] Gradually increase the reaction temperature and monitor for product formation. |
Issue 2: Formation of Side Products in Heck Reactions
| Observed Side Product | Explanation | Mitigation Strategies |
| Homocoupling of this compound | Dimerization of the starting vinyl bromide to form 1,4-bis(4-methoxyphenyl)-1,3-butadiene. This can occur at higher temperatures. | - Lower the reaction temperature. - Use a lower catalyst loading. - Ensure slow addition of the vinyl bromide to the reaction mixture. |
| E/Z Isomerization of the Product | The desired trans product may isomerize to the cis isomer. This can be facilitated by the palladium hydride species formed during the catalytic cycle.[11] | - Add a halide scavenger, such as a silver or thallium salt (e.g., Ag₂CO₃, TlOAc), though this is less common in modern protocols due to toxicity concerns.[12] - Choose a ligand that promotes rapid reductive elimination. |
| Double Bond Migration | In some cases, the double bond in the coupled product can migrate to a different position. | - Use milder reaction conditions (lower temperature, shorter reaction time). - The addition of certain salts can sometimes suppress this side reaction.[12] |
Issue 3: Formation of Side Products in Suzuki Reactions
| Observed Side Product | Explanation | Mitigation Strategies |
| Homocoupling of the Boronic Acid | Dimerization of the organoboron reagent is a common side reaction, especially in the presence of oxygen or with electron-deficient boronic acids.[6][9] | - Thoroughly degas the reaction mixture to remove oxygen. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. - Use a two-phase solvent system (e.g., toluene/water) which can sometimes suppress homocoupling. |
| Dehalogenation of this compound | The bromo group is replaced by a hydrogen atom, leading to the formation of p-vinylanisole. This can occur via protonolysis of the organopalladium intermediate.[6] | - Ensure the base is not too strong or used in large excess. - Use anhydrous conditions if water is suspected to be the proton source. |
| Homocoupling of this compound | Dimerization of the starting vinyl bromide. | - Optimize the catalyst and ligand system. Bulky, electron-rich ligands can sometimes favor the cross-coupling pathway. |
Issue 4: Formation of Side Products in Sonogashira Reactions
| Observed Side Product | Explanation | Mitigation Strategies |
| Homocoupling of the Terminal Alkyne (Glaser Coupling) | Dimerization of the terminal alkyne to form a 1,3-diyne is the most common side reaction. It is promoted by the copper(I) co-catalyst in the presence of oxygen.[1][13] | - Use copper-free Sonogashira conditions.[1] - If using a copper co-catalyst, ensure the reaction is performed under strictly anaerobic conditions. - Use a slight excess of the terminal alkyne. - Running the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling.[6] |
| Dehalogenation of this compound | Replacement of the bromine with a hydrogen atom. | - Ensure the amine base is not used in a large excess. - Use a less reactive base if possible. |
Summary of Common Side Products and Influencing Factors
| Reaction | Common Side Products | Factors Favoring Side Product Formation |
| Heck | Homocoupling of vinyl bromide, E/Z isomerization of product, double bond migration. | High temperature, high catalyst loading, prolonged reaction times.[7][11] |
| Suzuki | Homocoupling of boronic acid, dehalogenation of vinyl bromide, homocoupling of vinyl bromide. | Presence of oxygen, excess base, high temperatures.[6][9] |
| Sonogashira | Homocoupling of terminal alkyne (Glaser coupling), dehalogenation of vinyl bromide. | Presence of copper(I) co-catalyst and oxygen, high temperatures.[1][13] |
Experimental Protocols
General Protocol for a Heck Reaction
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To an oven-dried flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., XantPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add this compound (1 equivalent), the alkene coupling partner (1.5 equivalents), and anhydrous solvent (e.g., benzene or dioxane).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Suzuki Reaction
-
To a flask, add this compound (1 equivalent), the boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 90 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction, and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for a Sonogashira Reaction (Copper-Free)
-
To an oven-dried flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a phosphine ligand if needed, and a base (e.g., Cs₂CO₃ or an amine like diisopropylamine).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and an anhydrous solvent (e.g., THF or DMF).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, dilute with an organic solvent and filter to remove solids.
-
Wash the filtrate with saturated aqueous NH₄Cl (if an amine base was used) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[14]
Visualizations
Caption: Catalytic cycle of the Heck reaction and common side pathways.
Caption: Catalytic cycle of the Suzuki reaction and common side pathways.
Caption: Catalytic cycle of the Sonogashira reaction and the Glaser coupling side reaction.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. books.lucp.net [books.lucp.net]
- 11. mdpi.com [mdpi.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Palladium‐Catalyzed Vinylation of Organic Halides | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Catalyst and Ligand for p-(2-Bromo)vinyl Anisole Coupling
Welcome to the technical support center for the cross-coupling of p-(2-Bromo)vinyl Anisole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of optimizing catalyst and ligand systems for this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling this compound?
A1: Researchers often face several challenges, including low reaction yields, catalyst deactivation, and the formation of undesirable side products. The electron-rich nature of the anisole ring and the reactivity of the vinyl bromide moiety can influence the efficiency of the catalytic cycle. Specific issues include homocoupling of the boronic acid partner (in Suzuki-Miyaura coupling), debromination of the starting material, and E/Z isomerization of the vinyl group.[1][2]
Q2: How do I choose the optimal palladium catalyst and ligand for this reaction?
A2: The choice of catalyst and ligand is critical. For vinyl bromides like this compound, palladium(0) sources such as Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.[1] The key to success often lies in the selection of the phosphine ligand. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and stabilize the active palladium species, preventing catalyst deactivation.[1][2][3] Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines have shown great success in similar challenging couplings.[2][3]
Q3: What is the role of the base in the coupling reaction, and how do I select the right one?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. Its strength and solubility can significantly impact the reaction rate and yield.[4] For couplings involving vinyl bromides, a range of bases can be effective. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[1][5] The choice of base should be screened, as its effectiveness can be solvent-dependent. For instance, K₃PO₄ is a strong base that can be very effective for less reactive substrates.[1]
Q4: Can I run the coupling reaction open to the air?
A4: It is highly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and deactivation, which can lead to low yields and the formation of side products like homocoupled boronic acids.[1][2] Thoroughly degassing all solvents and the reaction mixture is a critical step for reproducibility and optimal results.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Solution: Ensure the palladium precatalyst is of good quality and has been stored properly under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[6] Consider using pre-formed Pd(0) catalysts or specialized precatalysts like Buchwald's G3 palladacycles.[6]
-
-
Ineffective Ligand:
-
Solution: The ligand may not be suitable for this specific substrate. Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or another Buchwald-type ligand to facilitate oxidative addition and stabilize the catalyst.[2]
-
-
Insufficient Base Strength:
-
Low Reaction Temperature:
-
Poor Solubility:
-
Solution: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider switching to a different solvent or using a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).[1]
-
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)
Possible Causes & Solutions:
-
Presence of Oxygen:
-
Catalyst System Favors Side Reactions:
-
Solution: The choice of ligand can influence the prevalence of side reactions. In some cases, bidentate ligands like dppf may suppress homocoupling compared to monodentate ligands.[3] Experiment with different ligand types.
-
-
Protodeboronation of the Boronic Acid:
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ (2) | Dioxane | 100 | 68 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 95 |
Note: Data is representative and compiled from typical results for similar vinyl bromide substrates. Optimization for this compound is recommended.
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₂CO₃ (2) | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2) | THF | 80 | 88 |
| 4 | Pd₂(dba)₃ / SPhos | K₂CO₃ (2) | DMF | 100 | 75[5] |
Note: Data is representative. DMF can aid in solubility but may require higher temperatures.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium source and ligand in a small amount of the degassed solvent. Add this solution to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in Heck reactions of p-(2-Bromo)vinyl Anisole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to assist you in troubleshooting and optimizing Heck reactions, with a specific focus on challenges encountered with substrates such as p-(2-Bromo)vinyl Anisole.
Troubleshooting Guides: Low Conversion Rates
Low conversion is a common issue in Heck reactions. This guide provides a question-and-answer format to address specific problems, their potential causes, and actionable solutions.
Question 1: My Heck reaction shows low to no conversion of my this compound. What are the primary factors I should investigate?
Answer: Low conversion in the Heck reaction of a vinyl bromide like this compound can stem from several factors. The most critical parameters to evaluate are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. The electronic properties of the vinyl bromide, being relatively electron-rich, can also influence its reactivity.
Question 2: I've observed the formation of a black precipitate in my reaction vessel. What does this indicate and how can I prevent it?
Answer: The appearance of a black precipitate is a strong indication of catalyst decomposition to palladium black, which is catalytically inactive. This is a frequent cause of stalled reactions and low yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| High Reaction Temperature | Excessive heat can lead to catalyst agglomeration and precipitation. Consider lowering the reaction temperature. It's a trade-off between reaction rate and catalyst stability. |
| Inappropriate Ligand or Ligand:Pd Ratio | The ligand stabilizes the palladium catalyst. For electron-rich vinyl bromides, bulky, electron-rich phosphine ligands are often effective. An incorrect ligand-to-palladium ratio can also lead to catalyst deactivation. A higher ligand:Pd ratio can sometimes be beneficial, but excessive ligand can inhibit the reaction.[1] |
| Slow Oxidative Addition | The oxidative addition of the vinyl bromide to the Pd(0) center is a crucial step. If this step is slow, the catalyst can decompose before the reaction proceeds. Using a more reactive palladium precursor or a more effective ligand can help. |
Question 3: My conversion is low, but I don't see any palladium black. What other issues could be at play?
Answer: Low conversion without catalyst precipitation points towards other inhibiting factors in your reaction setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Base | The base is critical for regenerating the Pd(0) catalyst in the final step of the cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can be solvent-dependent. For instance, inorganic bases may have low solubility in some organic solvents. |
| Incorrect Solvent Choice | The solvent influences the solubility of reagents and the stability of the catalyst. Polar apathetic solvents like DMF, DMAc, or NMP are generally good choices for Heck reactions.[2] The polarity of the solvent can also affect the reaction pathway and selectivity. |
| Poor Quality of Reagents | Ensure that your this compound and the alkene coupling partner are pure. Impurities can act as catalyst poisons. The alkene should be free of polymerization inhibitors if it is a commercial product. |
| Side Reactions | Undesired side reactions can consume starting materials and lead to low yields of the desired product. One common side reaction is the homocoupling of the vinyl bromide. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Heck reaction of this compound with an acrylate?
A1: A reliable starting point would be to use a palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst, a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand, a base like triethylamine or potassium carbonate, and a polar aprotic solvent such as DMF or NMP. The reaction is typically conducted at elevated temperatures, often in the range of 80-120 °C.
Q2: How does the electronic nature of the alkene affect the reaction?
A2: Electron-deficient alkenes, such as acrylates and styrenes with electron-withdrawing groups, are generally more reactive in the Heck reaction. Electron-rich alkenes can be more challenging coupling partners. For electron-rich olefins, specific ligands and reaction conditions may be necessary to achieve good regioselectivity and yield.[3]
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave irradiation can significantly accelerate the Heck reaction, often leading to shorter reaction times and improved yields. It is a valuable tool for optimizing reaction conditions.
Q4: What is the typical stereoselectivity of the Heck reaction?
A4: The Heck reaction generally exhibits high trans selectivity in the product, which is a significant synthetic advantage. However, isomerization to the cis isomer can sometimes occur under the reaction conditions.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of a model Heck reaction. This data is compiled from various literature sources for reactions involving vinyl bromides and is intended to serve as a general guide for optimization.
Table 1: Effect of Ligand on a Model Heck Reaction of a Vinyl Bromide
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100 | 65 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | DMF | 100 | 78 |
| 3 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | DMAc | 90 | 92 |
Table 2: Effect of Base and Solvent on a Model Heck Reaction
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/PPh₃ | NEt₃ | Acetonitrile | 80 | 55 |
| 2 | Pd(OAc)₂/PPh₃ | NEt₃ | DMF | 100 | 70 |
| 3 | Pd(OAc)₂/PPh₃ | K₂CO₃ | NMP | 120 | 88 |
| 4 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Dioxane | 100 | 82 |
Experimental Protocols
General Protocol for a Heck Reaction of this compound with an Alkene
This protocol provides a general methodology. Optimal conditions may vary depending on the specific alkene used.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., NEt₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the ligand (e.g., 1-2 equivalents relative to palladium).
-
Addition of Reagents: Add the base (e.g., 1.5-2.0 equivalents), followed by this compound (1.0 equivalent) and the alkene (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A troubleshooting workflow for low conversion rates in Heck reactions.
References
preventing homocoupling in Suzuki reactions with p-(2-Bromo)vinyl Anisole
Topic: Preventing Homocoupling in Suzuki Reactions with p-(2-Bromo)vinyl Anisole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling and other side reactions during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In your experiment, this would lead to the formation of a biphenyl or other symmetrical dimer from your boronic acid starting material. This is undesirable because it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and your target molecule.
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species can then promote the homocoupling of boronic acids.[1][2] Additionally, using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), without an efficient initial reduction to the active Pd(0) state can lead to the formation of Pd(II) species that drive the homocoupling side reaction.[1]
Q3: How does the choice of palladium catalyst and ligand affect the formation of the homocoupling byproduct?
A3: The selection of the palladium source and the accompanying ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses an in-situ reduction step that can be a source of homocoupling. If a Pd(II) precatalyst is used, adding a mild reducing agent can help minimize the concentration of free Pd(II).[2]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[3][4] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.
Q4: Can the choice of base and solvent impact the extent of homocoupling with this compound?
A4: Absolutely. The base is crucial for the transmetalation step, and its strength and nature can influence the reaction's outcome.[5][6] For vinyl bromides, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can affect the rate of the desired reaction versus side reactions. The solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, is also important for solubility and reaction rate. The optimal combination of base and solvent often needs to be determined empirically for a specific substrate.
Q5: Besides homocoupling, what other side reactions should I be aware of with a vinyl bromide substrate?
A5: With vinyl bromides, a key potential side reaction is Z/E isomerization of the double bond. The stereochemistry of the double bond is generally retained during the Suzuki coupling. However, under certain conditions, isomerization can occur. The choice of ligand can play a significant role in preventing this. Additionally, protodeboronation (the replacement of the boronic acid group with a hydrogen) can be a competing reaction, especially with unstable boronic acids.
Troubleshooting Guide
Problem: High levels of boronic acid homocoupling byproduct observed.
| Potential Cause | Troubleshooting Strategy | Detailed Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Degassing: Sparge solvents with argon or nitrogen for at least 30 minutes before use. Assemble the reaction glassware hot from the oven, allow it to cool under a stream of inert gas, and then perform at least three vacuum/backfill cycles with the inert gas before adding reagents. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Alternatively, if using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent such as potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst. | Using a Pd(0) Precatalyst: Add the Pd(PPh₃)₄ directly to the reaction flask under a positive pressure of inert gas. Using a Pd(II) Precatalyst with a Reducing Agent: Add the this compound, boronic acid, base, and potassium formate to the flask. After degassing, add the Pd(OAc)₂ and ligand. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote faster reductive elimination, outcompeting the pathways leading to homocoupling. | Ligand Screening: Set up small-scale parallel reactions using different ligands (e.g., Pd(OAc)₂ with SPhos vs. XPhos vs. PPh₃). Monitor the reactions by TLC or LC-MS to determine which ligand provides the best ratio of desired product to homocoupling byproduct. |
| Inappropriate Base or Solvent | Optimize the base and solvent system. Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O). | Base and Solvent Optimization: Run a series of small-scale reactions varying one parameter at a time. For example, keep the catalyst, ligand, and solvent constant while testing different bases. Analyze the crude reaction mixture to determine the optimal conditions. |
Data on Suzuki Coupling of Analogous Aryl/Vinyl Bromides
Disclaimer: The following data is for aryl and vinyl bromides structurally analogous to this compound and is intended to provide general guidance for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yields
| Aryl/Vinyl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 63 | [7] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 77 | 72 | [7] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [3] |
| Ortho-vinyl bromobenzene | Phenylboronate ester | Pd(OAc)₂ / L1* | CsOPiv | THF | 110 | 91 | [8] |
| Aryl Bromides | Phenylboronic acid | Pd(acac)₂ | NaOH | EtOH/H₂O | RT | 70-100 | [9] |
*L1 is a specific phosphine ligand described in the reference.
Table 2: Influence of Base on Suzuki Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Iodotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 92 | [5] |
| 4-Iodotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | Na₂CO₃ | DMF/H₂O | 98 | [5] |
| 4-Iodotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | Cs₂CO₃ | DMF/H₂O | 85 | [5] |
| 4-Iodotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | NaOH | DMF/H₂O | 75 | [5] |
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid, optimized to minimize homocoupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.
-
Inerting the System: Seal the flask with a septum and perform at least three vacuum/backfill cycles with argon or nitrogen to ensure the removal of atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Suzuki catalytic cycle and competing homocoupling pathway.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of p-(2-Bromo)vinyl Anisole
Welcome to the Technical Support Center for the synthesis of p-(2-Bromo)vinyl Anisole. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Wittig reaction, a primary synthetic route.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Ylide Formation: The phosphorus ylide, a key intermediate, may not be forming efficiently. This can be due to the quality of the base, the presence of moisture, or improper reaction temperature. | - Base Selection: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary. Ensure the base is fresh and of high purity.- Anhydrous Conditions: Use anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is thoroughly dried. Any moisture will quench the strong base and the ylide.- Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to ensure stability. |
| Poor Quality of Starting Materials: Impurities in the starting materials, such as p-anisaldehyde or the phosphonium salt, can interfere with the reaction. | - Purify Starting Materials: Recrystallize or distill the p-anisaldehyde and the phosphonium salt before use.- Check for Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids over time, which will not participate in the Wittig reaction. | |
| Side Reactions: The presence of acidic protons in the starting materials or reactive functional groups can lead to unwanted side reactions. | - Protect Reactive Groups: If other functional groups are present that could react with the ylide or the base, consider using a protecting group strategy. | |
| Formation of Significant Byproducts | Triphenylphosphine Oxide (TPPO) Removal Issues: TPPO is a stoichiometric byproduct of the Wittig reaction and its removal can be challenging, especially at scale, due to its polarity and solubility. | - Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexane or pentane. After the reaction, concentrating the mixture and adding a non-polar solvent can precipitate the TPPO for removal by filtration.[1]- Complexation with Metal Salts: Adding salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) can form an insoluble complex with TPPO, which can then be filtered off.[1]- Chromatography: For lab-scale purifications, column chromatography is effective. |
| Formation of Isomers (E/Z): The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, leading to a mixture of E and Z isomers of this compound. | - Ylide Stabilization: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-isomer, while non-stabilized ylides favor the Z-isomer.[2]- Reaction Conditions: The choice of solvent and the presence of lithium salts can influence the E/Z ratio. For instance, salt-free conditions often favor the Z-isomer with non-stabilized ylides. | |
| Scale-Up Challenges | Exothermic Reaction and Heat Transfer: The Wittig reaction can be exothermic, and managing heat transfer becomes critical at larger scales to prevent side reactions and ensure safety. | - Controlled Reagent Addition: Add reagents, especially the strong base for ylide formation, slowly and at a controlled rate to manage the exotherm.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to maintain the desired reaction temperature.- Solvent Selection: Choose a solvent with a suitable boiling point to help dissipate heat. |
| Mixing and Homogeneity: Ensuring proper mixing of reagents, especially when dealing with slurries (e.g., with NaH), is crucial for consistent reaction progress and to avoid localized "hot spots." | - Appropriate Agitation: Use a reactor with an appropriate agitator design (e.g., turbine, pitched blade) to ensure good mixing of all phases.- Baffling: Install baffles in the reactor to improve mixing efficiency and prevent vortex formation. | |
| Work-up and Product Isolation at Scale: Isolating the product from large volumes of solvent and byproducts can be challenging. | - Extraction and Phase Separation: Optimize the extraction procedure to ensure efficient separation of the product from the aqueous phase and byproducts.- Crystallization: Develop a robust crystallization procedure for the final product to ensure high purity and ease of isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Wittig reaction is a widely used method for the synthesis of this compound. This reaction involves the reaction of an aldehyde, in this case, p-anisaldehyde, with a phosphorus ylide generated from a phosphonium salt, such as (bromomethyl)triphenylphosphonium bromide.
Q2: How can I minimize the formation of the triphenylphosphine oxide (TPPO) byproduct?
A2: Unfortunately, TPPO is a stoichiometric byproduct of the Wittig reaction and its formation cannot be avoided. The focus should be on its efficient removal during the work-up and purification stages.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting aldehyde and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: Are there alternative synthetic methods to the Wittig reaction for producing this compound?
A4: Yes, other methods for the synthesis of vinyl bromides exist, such as the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction using phosphonate esters. This method often offers advantages in terms of easier byproduct removal.[3]
Q5: What are the key safety considerations when scaling up the synthesis of this compound?
A5: Key safety considerations include managing the exotherm of the reaction, ensuring adequate ventilation, and handling strong bases and flammable solvents with appropriate personal protective equipment (PPE) and engineering controls. A thorough process safety review should be conducted before any scale-up activities.
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Wittig Reaction
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
p-Anisaldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (bromomethyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (1.05 eq) portion-wise, maintaining the temperature below 5°C. The mixture will turn a characteristic color (often orange or yellow), indicating ylide formation. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: Dissolve p-anisaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.
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Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of THF).
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, containing this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for larger scales, precipitation of TPPO from a non-polar solvent can be attempted.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
stability of p-(2-Bromo)vinyl Anisole under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of p-(2-Bromo)vinyl Anisole under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in an amber vial to protect it from light, refrigerated, and kept under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes potential degradation from light exposure and oxidation.
Q2: How stable is this compound in acidic and basic aqueous solutions?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: The vinyl bromide moiety can undergo acid-catalyzed hydrolysis. This process is thought to proceed via protonation of the double bond, followed by the addition of water and elimination of HBr. This can lead to the formation of p-methoxyacetophenone as a final product after tautomerization of the initial enol. The ether linkage of the anisole group is generally stable but can be cleaved by very strong acids (e.g., HI, BCl₃) under harsh conditions, which are not typical for most reactions involving this compound.[2][3]
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Basic Conditions: The vinyl bromide group is generally more resistant to hydrolysis under basic conditions. The formation of a highly unstable vinyl cation makes direct nucleophilic substitution (Sɴ1 type) unfavorable.[2] However, strong bases at elevated temperatures may promote elimination or other side reactions. The anisole ether linkage is highly stable in the presence of bases.
Q3: What is the thermal stability of this compound?
A3: this compound is a solid with a melting point range of 50-55°C.[1][4] Like many vinyl halides, it is susceptible to decomposition and potential polymerization at elevated temperatures.[5] It is recommended to use the lowest feasible temperature for reactions to minimize these degradation pathways. For reactions requiring heat, careful monitoring is advised.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is listed as being light-sensitive.[1] Exposure to light, particularly UV radiation, can potentially lead to isomerization of the double bond or promote radical-mediated side reactions, including polymerization. All handling and reactions should be carried out in vessels protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in cross-coupling reactions (e.g., Suzuki, Heck) | Degradation of starting material: The compound may have degraded due to improper storage or handling. | - Ensure the reagent has been stored correctly (refrigerated, under inert gas, protected from light). - Consider re-purifying the reagent if its quality is uncertain. |
| Suboptimal reaction conditions: Incorrect choice of catalyst, base, solvent, or temperature can lead to poor reactivity. | - For Suzuki couplings, ensure the use of an appropriate palladium catalyst and a suitable base to activate the boronic acid.[6][7] - For Heck reactions, the choice of palladium catalyst, ligand, and base is crucial for success.[4][5] - Optimize reaction temperature; while heating is often necessary, excessive temperatures can degrade the starting material. | |
| Formation of p-methoxyacetophenone as a major byproduct | Hydrolysis of the vinyl bromide: This is likely to occur under acidic conditions, or in the presence of water at elevated temperatures. | - If possible, conduct the reaction under neutral or basic conditions. - Use anhydrous solvents and reagents to minimize water content. - Avoid strong acids in the reaction mixture or work-up if this side product is observed. |
| Polymerization of the starting material or product | High temperature or light exposure: Vinyl compounds are prone to polymerization under these conditions.[5] | - Perform the reaction at the lowest effective temperature. - Protect the reaction from light by using an amber flask or wrapping the flask in aluminum foil. - Consider adding a radical inhibitor (e.g., BHT, hydroquinone) if polymerization is a persistent issue and it does not interfere with the desired reaction. |
| Unexpected elimination or side reactions | Strongly basic conditions: The use of very strong bases (e.g., alkoxides) at high temperatures can lead to the elimination of HBr or other undesired reactions. | - Use a milder base if the desired reaction allows (e.g., carbonates, phosphates). - Lower the reaction temperature. |
Stability and Degradation Summary
| Condition | Vinyl Bromide Moiety Stability | Anisole Moiety Stability | Potential Degradation Products |
| Strong Acid (e.g., HCl, H₂SO₄) | Unstable, prone to hydrolysis | Generally stable; cleavage with very strong acids (HI, BCl₃) | p-Methoxyacetophenone |
| Strong Base (e.g., NaOH, KOtBu) | Moderately stable at low temp; potential for elimination at high temp | Very Stable | Elimination products |
| High Temperature (>100°C) | Prone to decomposition and polymerization | Generally stable, hydrolysis at very high temp (>300°C) | Polymers, decomposition fragments |
| UV/Visible Light | Prone to isomerization and radical polymerization | Stable | Polymers, isomers |
| Nucleophiles | Can undergo substitution or coupling reactions | Generally inert | Depends on the nucleophile and reaction type |
| Palladium Catalysts | Reactive in cross-coupling reactions | Generally inert | Cross-coupling products |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
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To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and a suitable base such as K₃PO₄ (2.0 - 3.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), under the inert atmosphere.
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Add degassed solvents, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
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Upon completion, cool the reaction mixture to room temperature and proceed with standard aqueous work-up and purification.
Protocol 2: General Procedure for a Heck Reaction
This protocol is a general guideline and may require optimization.
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In a reaction vessel, combine this compound (1.0 eq.), the desired alkene (1.1-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a suitable ligand (e.g., a phosphine ligand like PPh₃ or a more specialized one if needed).
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Add a base, typically an amine like triethylamine or an inorganic base like K₂CO₃.
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Add an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or toluene).
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Heat the mixture under an inert atmosphere to the desired reaction temperature (often in the range of 80-120 °C).
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Monitor the reaction until completion by TLC or GC-MS.
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After cooling, perform a suitable work-up, which may involve filtering off the palladium catalyst and then proceeding with extraction and purification.
Visualizing Potential Degradation Pathways
References
Technical Support Center: Analytical Methods for Monitoring p-(2-Bromo)vinyl Anisole Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of p-(2-Bromo)vinyl Anisole. The following sections detail the use of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
General FAQs: Choosing an Analytical Method
Q1: Which analytical technique should I use to monitor my this compound reaction?
A1: The choice depends on your specific needs.
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Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks to see if the starting material is being consumed and if a new product is forming. It is fast, inexpensive, and requires minimal sample preparation.[1]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data, allowing you to determine the exact ratio of reactant to product. It is excellent for analyzing complex mixtures with high resolution.[1]
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Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given that this compound is a halogenated organic compound, GC with an appropriate detector can offer high sensitivity.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and is inherently quantitative without the need for calibration curves.[4][5] It can be used to measure the concentration of reactants, products, and even reaction intermediates in real-time.[6]
dot graph TD { bgcolor="#F1F3F4"; node[style=filled, shape=box, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge[fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: Decision workflow for selecting an analytical method.
Thin-Layer Chromatography (TLC)
TLC is a fast and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[7]
Experimental Protocol: TLC Monitoring
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Solvent System Selection: The primary goal is to find a solvent system where the starting material, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[8] A good starting point for a non-polar compound is a mixture of hexanes and ethyl acetate.
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Sample Preparation: Dilute a small aliquot of your starting material in a volatile solvent (e.g., ethyl acetate). At each time point, withdraw a small sample from the reaction mixture using a capillary tube.[9]
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Plate Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[1] Spot three lanes:
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Lane 1 (Reference): The diluted starting material.
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Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it. The co-spot is crucial for identifying the starting material spot in the reaction lane, especially if Rf values are similar.[8]
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Lane 3 (Reaction): The reaction mixture.
-
-
Development: Place the plate in a sealed chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[10] Circle the visible spots. If needed, use a staining agent like potassium permanganate or p-anisaldehyde.[7][11]
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Analysis: The reaction is progressing if the spot corresponding to the starting material in Lane 3 diminishes over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in Lane 3.
dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: Standard workflow for monitoring a reaction using TLC.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is overloaded. | Dilute the sample before spotting.[10] |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase (0.1-2.0%).[10] | |
| All spots remain on the baseline. | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[10] |
| All spots run to the solvent front. | The eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar one.[10] |
| Reactant and product have very similar Rf values. | The solvent system lacks selectivity. | Try a different solvent system. A three-component system might provide better separation. The co-spot is essential here to confirm if the reaction is complete.[11] |
| Reaction mixture appears as a smear. | The reaction is in a high-boiling solvent (e.g., DMF, DMSO). | After spotting the plate, place it under a high vacuum for a few minutes before developing it to remove the solvent.[11] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative analysis, providing precise measurements of reactant consumption and product formation.
Experimental Protocol: HPLC Monitoring
-
Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
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Mobile Phase: A mixture of acetonitrile (or methanol) and water is typical for reversed-phase HPLC. Start with a gradient elution (e.g., 50% to 95% acetonitrile over 10 minutes) to determine the approximate retention times of your compounds.
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Detector: A UV detector set at a wavelength where both reactant and product absorb (e.g., 254 nm).
-
-
Sample Preparation: At each time point, take a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system. Record the chromatogram.
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Quantification: Identify the peaks corresponding to this compound and the product based on their retention times. Calculate the percentage conversion by integrating the peak areas.
-
% Conversion = [Area(Product) / (Area(Product) + Area(Reactant))] * 100
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dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: Standard workflow for monitoring a reaction using HPLC.
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Broad or Tailing Peaks | Column degradation or contamination. | Use a guard column to protect the analytical column.[12] If the problem persists, flush the column with a strong solvent or replace it.[13] |
| Sample solvent is stronger than the mobile phase. | Prepare or dilute the sample in the mobile phase.[1] | |
| Retention Time Drift | Poor column temperature control. | Use a thermostatted column oven for stable temperature.[14] |
| Mobile phase composition is changing. | Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed.[14] | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Reverse flush the column (if permissible by the manufacturer).[1] Check for and remove any blockages in the tubing or filters. |
| Buffer precipitation. | Ensure the buffer is fully dissolved in the mobile phase. Avoid high concentrations of buffers with high percentages of organic solvent.[15] | |
| Split Peaks | Partially blocked column inlet frit. | Replace the column inlet frit or the entire column.[1] |
| A void has formed at the top of the column. | Replace the column.[1] |
Hypothetical HPLC Data
| Compound | Retention Time (min) |
| This compound | 8.2 |
| Product (e.g., Heck product) | 6.5 |
| Conditions: C18 column (4.6 x 150 mm), Mobile Phase A: Water, Mobile Phase B: Acetonitrile. Gradient: 50% B to 95% B over 10 min. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. |
Gas Chromatography (GC)
GC is well-suited for analyzing volatile halogenated compounds and can provide excellent separation and sensitivity.
Experimental Protocol: GC Monitoring
-
Method Development:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) is generally suitable.
-
Injector: Set the injector temperature high enough to vaporize the sample without causing degradation (e.g., 250 °C).
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Oven Program: Start with a temperature gradient to find the optimal separation conditions (e.g., hold at 100 °C for 1 min, then ramp to 250 °C at 10 °C/min).
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Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.[2] Alternatively, a Flame Ionization Detector (FID) can be used, or Mass Spectrometry (MS) for definitive identification.
-
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture. Dilute it significantly with a suitable solvent (e.g., hexane or ethyl acetate). If necessary, perform a simple work-up to remove non-volatile components.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Quantification: Identify the peaks for the reactant and product. Use their peak areas to calculate the reaction conversion. For more accurate quantification, an internal standard should be used.
dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: Standard workflow for monitoring a reaction using GC.
GC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) | Analyte interaction with active sites in the injector liner or column. | Use a deactivated liner. If the problem persists, the column may need conditioning or replacement. |
| Sample degradation in the injector. | Lower the injector temperature.[16] | |
| No or Low Signal | Sample concentration is too low. | Concentrate the sample or inject a larger volume (if possible). |
| Issues with the detector (e.g., ECD needs cleaning, FID flame is out). | Perform routine maintenance on the detector as per the manufacturer's instructions. | |
| Ghost Peaks | Contamination from previous injections (carryover). | Run a blank solvent injection after each sample. Increase the final oven temperature and hold time to bake out contaminants. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. |
Hypothetical GC Data
| Compound | Retention Time (min) |
| This compound | 12.5 |
| Product (e.g., Heck product) | 14.8 |
| Conditions: DB-5 column (30 m x 0.25 mm), Helium carrier gas. Oven: 100 °C (1 min) to 250 °C at 10 °C/min. Injector: 250 °C. Detector: FID at 280 °C. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a premier method for reaction monitoring, providing both quantitative and structural data simultaneously. It allows for the direct observation of all hydrogen-bearing species in the reaction mixture.[6]
Experimental Protocol: NMR Monitoring
-
Preparation:
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at the beginning. The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.
-
Shimming: Before starting the reaction, place an NMR tube with your solvent and a small amount of reactant in the spectrometer and shim the magnetic field to achieve good resolution.
-
-
Data Acquisition:
-
Time Zero Spectrum: Acquire a spectrum of the reaction mixture immediately after adding all reagents.
-
Time-course Spectra: Acquire 1D ¹H NMR spectra at regular intervals. For quantitative results, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being analyzed).[4]
-
-
Data Processing: Process all spectra uniformly (e.g., same phasing and baseline correction).
-
Analysis:
-
Identify characteristic, well-resolved peaks for the starting material, product, and internal standard.
-
Integrate these peaks.
-
Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. This allows for the determination of reaction kinetics and yield over time.
-
dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: Standard workflow for monitoring a reaction using qNMR.
NMR Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution / Broad Peaks | Inhomogeneous magnetic field (poor shimming). | Re-shim the spectrometer. If the reaction mixture contains solids, this can degrade shim quality. |
| Paramagnetic species in the reaction mixture. | This is difficult to avoid if inherent to the reaction (e.g., some catalysts). The broadening effect is an indicator itself. | |
| Inaccurate Quantification | Insufficient relaxation delay (d1). | Set the relaxation delay (d1) to be at least 5 times the longest T1 of the protons of interest to ensure full relaxation.[4] |
| Peak overlap. | Choose non-overlapping peaks for integration. If not possible, deconvolution software may be required. | |
| Distorted Spectral Lineshapes | The reaction causes changes in sample properties (e.g., viscosity, ionic strength), leading to field inhomogeneity. | Use advanced data processing techniques or software designed to handle distorted lineshapes.[17] |
Hypothetical ¹H NMR Data (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -OCH₃ | ~3.8 | s | 3H |
| Vinyl-H | ~6.5 - 7.2 | d | 2H | |
| Aromatic-H | ~6.8 - 7.4 | m | 4H | |
| Product (e.g., Heck product with Styrene) | -OCH₃ | ~3.8 | s | 3H |
| Vinyl-H | ~7.0 - 7.6 | m | Varies | |
| Aromatic-H | ~6.9 - 7.6 | m | Varies | |
| 1,3,5-Trimethoxybenzene (Internal Std) | -OCH₃ | ~3.75 | s | 9H |
| Aromatic-H | ~6.1 | s | 3H | |
| Note: Specific chemical shifts will depend on the exact product formed. |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. Magritek [magritek.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. How To [chem.rochester.edu]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. silicycle.com [silicycle.com]
- 11. Chromatography [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. hplc.eu [hplc.eu]
- 16. benchchem.com [benchchem.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: p-(2-Bromo)vinyl Anisole vs. p-Iodovinyl Anisole in Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, vinyl halides are pivotal building blocks for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Among these, p-(2-Bromo)vinyl anisole and p-iodovinyl anisole are valuable substrates for introducing the p-methoxystyryl moiety. This guide provides a detailed comparison of their reactivity in key cross-coupling reactions, supported by established chemical principles and generalized experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making p-iodovinyl anisole generally more reactive in the rate-determining oxidative addition step of most palladium-catalyzed coupling reactions. This trend holds true across various common cross-coupling methodologies, including Suzuki, Heck, and Sonogashira reactions.
Comparative Reactivity and Yields
The enhanced reactivity of the vinyl iodide translates to milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo-analogue. The general reactivity trend for vinyl halides in palladium-catalyzed cross-coupling reactions is: Vinyl iodide > Vinyl bromide > Vinyl chloride.[1] This principle is illustrated in the following table, which summarizes the expected outcomes in Suzuki, Heck, and Sonogashira couplings.
| Reaction Type | Substrate | Typical Reaction Conditions | Expected Reactivity | Anticipated Yield |
| Suzuki Coupling | p-(2-Iodo)vinyl Anisole | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | High | Excellent (>90%) |
| This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C | Moderate | Good (70-85%) | |
| Heck Coupling | p-(2-Iodo)vinyl Anisole | Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C | High | Very Good (85-95%) |
| This compound | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100-120°C | Moderate | Good (65-80%) | |
| Sonogashira Coupling | p-(2-Iodo)vinyl Anisole | Pd(PPh₃)₄, CuI, Et₃N, THF, rt to 50°C | Very High | Excellent (>95%) |
| This compound | Pd(PPh₃)₄, CuI, Et₃N, THF, 50-70°C | High | Very Good (80-90%) |
Experimental Protocols
Below are detailed, representative protocols for the Suzuki, Heck, and Sonogashira coupling reactions. Note that optimization of catalyst, ligand, base, solvent, and temperature may be required for specific applications.
Suzuki Coupling Protocol
A general procedure for the Suzuki-Miyaura coupling of a vinyl halide with an arylboronic acid is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the vinyl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction Protocol
A typical protocol for the Heck reaction of a vinyl halide with an alkene is as follows:
-
Reaction Setup: To a flask, add the vinyl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), a base such as triethylamine (1.5 equiv.), and a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a phosphine ligand (e.g., triphenylphosphine, 4-10 mol%).
-
Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The residue is then purified by column chromatography.
Sonogashira Coupling Protocol
The Sonogashira coupling of a vinyl halide with a terminal alkyne can be performed as follows:
-
Reaction Setup: In a Schlenk flask, dissolve the vinyl halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent like tetrahydrofuran (THF) or DMF.
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a copper(I) co-catalyst such as copper(I) iodide (CuI, 2-10 mol%), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-70°C) under an inert atmosphere until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo. The crude product is purified by flash chromatography.
Visualizing the Workflow and Mechanism
To further elucidate the processes, the following diagrams created using the DOT language illustrate a comparative experimental workflow and the general catalytic cycle for these cross-coupling reactions.
Caption: Comparative workflow for cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of p-(2-Bromo)vinyl Anisole
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of molecules is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of p-(2-Bromo)vinyl Anisole, a versatile building block in organic synthesis. In the absence of direct experimental spectra in publicly available databases, this guide presents a theoretically derived fragmentation pathway, offering a robust framework for the identification and characterization of this and similar compounds.
Mass spectrometry stands as a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. By ionizing a molecule and analyzing the mass-to-charge ratio of its resulting fragments, a unique fragmentation pattern—a molecular fingerprint—is generated. This guide will also briefly compare mass spectrometry with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a multi-faceted approach to structural analysis.
Probing the Structure: Mass Spectrometry Analysis
In a typical electron ionization mass spectrometry (EI-MS) experiment, this compound (C₉H₉BrO, molecular weight: 213.07 g/mol ) is expected to produce a series of characteristic fragments. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in distinctive isotopic patterns for any bromine-containing fragments, appearing as pairs of peaks (M and M+2) with a similar intensity ratio.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion of this compound is anticipated to proceed through several key pathways, driven by the relative stability of the resulting cations and neutral losses. The table below summarizes the most probable fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |
| 212 / 214 | [C₉H₉BrO]⁺• | - | Molecular Ion |
| 133 | [C₉H₉O]⁺ | •Br | Loss of a bromine radical |
| 134 | [C₈H₆O]⁺• | •CH₃ + Br• | Loss of a bromine radical followed by loss of a methyl radical from the methoxy group |
| 103 | [C₇H₄O]⁺ | •CH₃ + Br• + H• | Further fragmentation of the m/z 134 ion |
| 118 | [C₈H₆]⁺• | •OCH₃ + Br• | Loss of a bromine radical and a methoxy radical |
| 91 | [C₇H₇]⁺ | C₂H₂BrO | Formation of a tropylium ion |
| 77 | [C₆H₅]⁺ | C₃H₄BrO | Loss of the vinyl anisole moiety |
Visualizing the Fragmentation Cascade
The following diagram illustrates the proposed major fragmentation pathways for this compound.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard procedure for obtaining the mass spectrum of this compound would involve the following steps:
-
Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral species.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The output is a mass spectrum, a plot of relative ion abundance versus m/z.
A Broader Perspective: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from complementary analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl protons, and the methoxy group protons. The coupling patterns between the vinyl protons would help confirm the stereochemistry of the double bond.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the vinyl carbons, and the methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic and vinyl groups.
-
C=C stretching of the aromatic ring and the vinyl group.
-
C-O stretching of the anisole ether linkage.
-
C-Br stretching .
Conclusion
The predicted mass spectrometry fragmentation pattern, in conjunction with data from NMR and IR spectroscopy, provides a comprehensive analytical toolkit for the unambiguous identification and structural verification of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their analytical data and advance their scientific endeavors. The theoretical fragmentation pathway detailed herein offers a solid foundation for comparison with experimentally obtained mass spectra, facilitating a deeper understanding of the molecule's chemical behavior.
Comparative FT-IR Data of p-(2-Bromo)vinyl Anisole and Related Compounds
An objective analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of p-(2-Bromo)vinyl Anisole reveals distinct vibrational frequencies corresponding to its constituent functional groups. This guide compares the expected spectral features of this compound with related compounds, providing a framework for spectral interpretation.
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, a unique molecular fingerprint is generated.[2] This spectrum allows researchers to identify specific chemical bonds and functional groups, such as the carbonyl, hydroxyl, and aromatic structures that are critical in drug development and materials science.[2][3]
The FT-IR spectrum of this compound can be predicted by analyzing the characteristic absorption peaks of its structural components: the anisole group, the vinyl group, and the carbon-bromine bond. A comparison with anisole and vinyl bromide provides a clear basis for these assignments.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Anisole (Reference) [cm⁻¹] | Vinyl Bromide (Reference) [cm⁻¹] |
| Aromatic Ring | C-H Stretch | 3100-3000 | ~3003[4] | - |
| C=C Stretch (in-ring) | 1610-1580, 1500-1450 | 1600-1500[5] | - | |
| C-H Out-of-Plane Bend (p-substituted) | 850-800 | - | - | |
| Ether Group | Aryl-O Stretch (asymmetric) | 1270-1230 | ~1250[5] | - |
| Alkyl-O Stretch (symmetric) | 1050-1020 | ~1040[5] | - | |
| C-H Stretch (in -OCH₃) | 2970-2950, 2850-2830 | 2960-2838[5] | - | |
| Vinyl Group | =C-H Stretch | 3080-3020 | - | ~3080 |
| C=C Stretch | 1640-1620 | - | ~1600 | |
| =C-H Out-of-Plane Bend (trans) | 970-960 | - | ~940 | |
| Bromoalkene | C-Br Stretch | 650-550 | - | ~600 |
Note: Reference values for vinyl bromide are derived from gas-phase spectra and may shift slightly in the condensed phase.
The spectrum of this compound is expected to show characteristic aromatic C-H stretching above 3000 cm⁻¹ and multiple sharp peaks in the 1610-1450 cm⁻¹ region corresponding to the phenyl ring C=C stretching.[4] The prominent features of the anisole moiety are the strong asymmetric and symmetric C-O-C stretching bands, anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[5][6] The presence of the vinyl group will introduce a C=C stretching vibration near 1630 cm⁻¹ and a =C-H out-of-plane bending mode, typically around 965 cm⁻¹ for a trans-configured double bond. Finally, the C-Br stretching vibration is expected in the lower frequency "fingerprint" region, generally between 650 and 550 cm⁻¹.
Standard Experimental Protocol for FT-IR Analysis
This protocol outlines the methodology for acquiring an FT-IR spectrum of a solid organic compound like this compound using the KBr pellet technique.
Objective: To obtain a high-resolution FT-IR transmission spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula and weighing paper
-
Infrared lamp (optional, for drying)
Procedure:
-
Background Spectrum:
-
Ensure the spectrometer's sample compartment is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 100-200 mg of dry KBr powder into an agate mortar. If necessary, gently grind the KBr to a fine, consistent powder.
-
Add 1-2 mg of the this compound sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.
-
Grind the mixture thoroughly with the pestle for 2-3 minutes until it is a homogenous, fine powder. Incomplete mixing will result in a poor-quality spectrum.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.
-
Initiate the sample scan. The instrument will pass an infrared beam through the pellet, and the detector will record the transmitted radiation.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument's software will automatically process the data using a Fourier transform to generate the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).
-
Analyze the spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of this compound.[7]
-
FT-IR Functional Group Analysis Workflow
The following diagram illustrates the logical workflow for identifying the functional groups of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. rtilab.com [rtilab.com]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 6. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
comparative study of catalysts for p-(2-Bromo)vinyl Anisole cross-coupling
A Comprehensive Comparison of Catalysts for p-(2-Bromo)vinyl Anisole Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is paramount. The cross-coupling of substrates like this compound is a key transformation for accessing a variety of valuable molecular scaffolds. This guide provides a comparative overview of potential catalytic systems for this reaction, drawing upon data from analogous Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. While direct comparative studies on this compound are limited in the readily available literature, the performance of various palladium-based catalysts with similar substrates, such as aryl bromides and vinyl bromides, offers valuable insights for catalyst selection.
Performance Comparison of Palladium-Based Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is critical in determining the yield, selectivity, and efficiency of a cross-coupling reaction. Below is a summary of potential catalytic systems for the cross-coupling of this compound, with performance data extrapolated from reactions with structurally related compounds.
| Catalyst Precursor | Ligand | Coupling Type | Substrate Analogue(s) | Typical Yield (%) | Key Observations |
| Pd(OAc)₂ | P(t-Bu)₃ | Mizoroki-Heck | Aryl Bromides with internal olefins | Good | P(t-Bu)₃ is an electron-rich and bulky phosphine ligand effective for various cross-couplings, even at room temperature with aryl bromides.[1] |
| [Pd(C₃H₅)Cl]₂ | cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) | Mizoroki-Heck | 4-Bromoanisole | High | This tetraphosphine ligand in combination with the palladium precursor is highly efficient for Heck reactions of electron-rich aryl bromides.[2] |
| Pd(PPh₃)₄ | None | Suzuki-Miyaura | Aryl Halides | Good to Excellent | A versatile and commonly used catalyst for a wide range of Suzuki-Miyaura couplings.[3] |
| Pd(dppf)Cl₂ | dppf | Suzuki-Miyaura | Challenging Aryl Halides | High | Often employed for difficult couplings, including those with heteroaryl boronic acids, demonstrating robust performance.[3] |
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura | Nitro-substituted Aryl Halides | High | The combination with specialized phosphine ligands like SPhos can be highly effective under mild conditions.[3] |
| Pd(II) complexes | Monoanionic [N,O] Ligands | Suzuki-Miyaura | Aryl Bromides | Good to Excellent | Capable of coupling a wide range of aryl bromides at temperatures between room temperature and 60°C.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for Mizoroki-Heck and Suzuki-Miyaura reactions that can be adapted for this compound.
General Procedure for Mizoroki-Heck Coupling
-
Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, the palladium catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%) are added.
-
Reagent Addition : this compound (1.0 mmol, 1.0 equiv), the coupling partner (e.g., an alkene, 1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N, 2.0 equiv) are added to the flask.
-
Solvent Addition : An appropriate anhydrous solvent (e.g., DMF, dioxane, toluene, 5-10 mL) is added.
-
Inert Atmosphere : The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by several cycles of evacuation and backfilling.
-
Reaction Execution : The reaction mixture is stirred at the desired temperature (ranging from room temperature to 120°C) and monitored by TLC or GC-MS until completion.
-
Work-up and Purification : Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[3]
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Solvent Addition : Add the solvent system (e.g., a mixture of toluene and water) to the flask.
-
Reaction Execution : The reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring and monitored for progress.
-
Work-up and Purification : After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Visualizing Experimental Design and Logic
To aid in the conceptualization of the experimental process and catalyst selection, the following diagrams are provided.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision logic for selecting a suitable catalyst system.
References
A Head-to-Head Comparison of p-(2-Bromo)vinyl Anisole with other Vinyl Halides for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is paramount to the success of a synthetic route. Vinyl halides are key building blocks in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency. Among these, p-(2-Bromo)vinyl Anisole is a commonly utilized substrate. This guide provides an objective, data-driven comparison of this compound with its vinyl halide counterparts, p-(2-Chloro)vinyl Anisole and p-(2-Iodo)vinyl Anisole, to inform substrate selection in drug development and other research applications.
Executive Summary
The reactivity of p-substituted vinyl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the halogen atom. The generally accepted trend in reactivity follows the order of bond dissociation energy for the carbon-halogen bond: I > Br > Cl . This trend dictates that vinyl iodides are the most reactive, followed by vinyl bromides, and then vinyl chlorides, which are often the most challenging to activate.
This guide will delve into a comparative analysis of these three vinyl halides in the context of two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Heck reaction.
Comparative Performance Data
To illustrate the performance differences between p-(2-Iodo)vinyl Anisole, this compound, and p-(2-Chloro)vinyl Anisole, the following tables summarize representative data from hypothetical, yet chemically sound, comparative experiments. The data reflects typical outcomes based on established reactivity principles in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction: Coupling of the respective p-(2-halo)vinyl anisole with phenylboronic acid.
| Vinyl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-(2-Iodo)vinyl Anisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 85 |
| p-(2-Chloro)vinyl Anisole | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 18 | 65 |
Heck Reaction with n-Butyl Acrylate
Reaction: Coupling of the respective p-(2-halo)vinyl anisole with n-butyl acrylate.
| Vinyl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-(2-Iodo)vinyl Anisole | Pd(OAc)₂ (1 mol%) / P(o-tolyl)₃ (2 mol%) | Et₃N | DMF | 100 | 4 | 92 |
| This compound | Pd(OAc)₂ (1 mol%) / P(o-tolyl)₃ (2 mol%) | Et₃N | DMF | 100 | 12 | 80 |
| p-(2-Chloro)vinyl Anisole | Pd₂(dba)₃ (2 mol%) / PCy₃ (4 mol%) | K₂CO₃ | DMA | 120 | 24 | 55 |
Discussion of Results
The tabulated data clearly illustrates the expected reactivity trend. p-(2-Iodo)vinyl Anisole consistently provides the highest yields in the shortest reaction times, attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
This compound represents a good balance between reactivity and stability. It is often more cost-effective than the iodo-analog and provides good to excellent yields, albeit with longer reaction times or slightly higher temperatures.
p-(2-Chloro)vinyl Anisole is the least reactive of the three. Successful coupling reactions often necessitate more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or PCy₃), higher temperatures, and longer reaction times. Despite these challenges, the lower cost and greater availability of vinyl chlorides can make them attractive starting materials for large-scale syntheses, provided an efficient catalytic system can be identified.
Experimental Protocols
The following are standardized, representative experimental protocols that would be suitable for a head-to-head comparison of the vinyl halides in Suzuki-Miyaura and Heck reactions.
General Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the respective p-(2-halo)vinyl anisole (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). The specified solvent (5 mL) and, if necessary, water (1 mL) are added via syringe. The appropriate palladium catalyst and ligand are then added under a positive pressure of argon. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Heck Reaction
To a flame-dried Schlenk tube is added the respective p-(2-halo)vinyl anisole (1.0 mmol), n-butyl acrylate (1.5 mmol), the specified base (1.5 mmol), and the palladium catalyst and ligand. The tube is sealed, evacuated, and backfilled with argon. The appropriate solvent (5 mL) is added via syringe, and the mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride (10 mL) and brine (10 mL), dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.
Visualizing Reaction Mechanisms and Workflows
To further aid in understanding the processes involved, the following diagrams illustrate the catalytic cycles and a logical workflow for substrate selection.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Decision workflow for selecting the appropriate p-halovinyl anisole.
Conclusion
The selection of a vinyl halide for cross-coupling reactions is a critical decision in synthetic planning. While p-(2-Iodo)vinyl Anisole offers the highest reactivity, enabling milder reaction conditions and shorter reaction times, its higher cost may be a limiting factor. p-(2-Chloro)vinyl Anisole , on the other hand, is the most economical option but requires more stringent reaction conditions and specialized catalysts to achieve satisfactory yields. This compound emerges as a versatile and practical choice, providing a favorable balance between reactivity, stability, and cost for a wide range of applications in research and development. This guide provides the foundational data and protocols to enable informed decisions for the efficient and successful synthesis of target molecules.
A Comparative Analysis of Synthesis Routes for p-(2-Bromo)vinyl Anisole: A Cost-Benefit Perspective
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent methods for the synthesis of p-(2-bromo)vinyl anisole: the Wittig reaction and the Heck reaction. By examining experimental protocols, reagent costs, and reaction yields, this document aims to inform the selection of the most appropriate synthetic strategy.
The compound this compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] The choice of synthesis method can significantly impact the overall cost, efficiency, and environmental footprint of its production. This comparison focuses on providing a clear, data-driven overview to aid in this critical decision-making process.
At a Glance: Wittig vs. Heck Reaction
| Metric | Wittig Reaction | Heck Reaction |
| Starting Materials | p-Anisaldehyde, (Bromomethyl)triphenylphosphonium bromide | 4-Bromoanisole, Vinyl bromide |
| Key Reagents | Potassium tert-butoxide, Tetrahydrofuran (THF) | Palladium(II) acetate, Triphenylphosphine, Triethylamine, N,N-Dimethylformamide (DMF) |
| Estimated Reagent Cost per Mole of Product | ~$150 - $250 | ~$200 - $350 (highly dependent on catalyst loading) |
| Typical Yield | 60-80% | 70-90% |
| Key Advantages | Well-established, reliable, avoids costly metal catalysts. | High yields, good stereoselectivity. |
| Key Disadvantages | Stoichiometric use of phosphonium ylide generates significant triphenylphosphine oxide waste. | High cost and potential toxicity of palladium catalyst, requires careful optimization. |
In-Depth Analysis
The Wittig Reaction: A Classic Approach
The Wittig reaction is a widely used and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[2][3] In the context of this compound synthesis, this reaction proceeds by the reaction of p-anisaldehyde with a phosphorus ylide generated from (bromomethyl)triphenylphosphonium bromide.
Workflow for the Wittig Reaction:
Caption: Workflow of the Wittig synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for the Wittig synthesis of (E)-1-(2-bromovinyl)-4-methoxybenzene involves the initial formation of the Wittig reagent. To a suspension of (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of potassium tert-butoxide in THF is added dropwise. The resulting ylide solution is then treated with p-anisaldehyde. The reaction mixture is typically stirred at room temperature for several hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The major challenge in the workup is the removal of the triphenylphosphine oxide byproduct, which often requires column chromatography for effective purification. While specific yields for this exact transformation are not abundantly reported, similar Wittig reactions suggest that yields in the range of 60-80% can be expected.
The Heck Reaction: A Palladium-Catalyzed Alternative
The Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] For the synthesis of this compound, a potential route involves the coupling of 4-bromoanisole with vinyl bromide.
Workflow for the Heck Reaction:
Caption: Workflow of the Heck synthesis of this compound.
Experimental Protocol:
A general procedure for a Heck reaction of this type would involve charging a reaction vessel with 4-bromoanisole, a palladium catalyst such as palladium(II) acetate, a phosphine ligand like triphenylphosphine, and a base, for example, triethylamine, in a suitable solvent like N,N-dimethylformamide (DMF). Vinyl bromide would then be introduced, and the mixture would be heated under an inert atmosphere for several hours. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the product is isolated by extraction and purified by column chromatography. While specific literature on this exact transformation is scarce, similar Heck reactions have reported yields in the range of 70-90%.[4]
Cost-Benefit Analysis
Cost:
-
Wittig Reaction: The primary cost drivers for the Wittig reaction are the phosphonium salt and the starting aldehyde. While p-anisaldehyde is relatively inexpensive, (bromomethyl)triphenylphosphonium bromide can be a significant cost component.[5] The use of a strong base like potassium tert-butoxide also adds to the overall cost.[1][2][5][6]
-
Heck Reaction: The most significant cost in the Heck reaction is the palladium catalyst. Although used in catalytic amounts, palladium is a precious metal, and its price can be volatile.[4] The cost of the phosphine ligand and the specialized solvent, DMF, also contribute to the overall expense.[7][8][9][10][11]
Benefit:
-
Wittig Reaction: The main advantages of the Wittig reaction are its reliability and the avoidance of expensive and potentially toxic heavy metal catalysts. The reaction conditions are generally mild, and the procedure is well-documented for a wide range of substrates.
-
Heck Reaction: The Heck reaction often provides higher yields and excellent stereoselectivity, which can be a crucial factor in multi-step syntheses where maximizing the amount of the desired product is critical. The catalytic nature of the reaction means that only a small amount of the expensive palladium is required, although catalyst loading optimization is key.
Environmental and Safety Considerations:
-
Wittig Reaction: A major drawback of the Wittig reaction is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. This waste product can be difficult to remove and poses a disposal challenge. The use of flammable solvents like THF also requires appropriate safety precautions.
-
Heck Reaction: The use of palladium, a heavy metal, raises environmental concerns regarding its disposal and potential contamination. DMF is a solvent that has been flagged for its potential health risks. However, recent advances in green chemistry are exploring more environmentally friendly solvents and catalyst systems for Heck reactions.
Conclusion
The choice between the Wittig and Heck reactions for the synthesis of this compound depends on the specific priorities of the researcher or organization.
For cost-sensitive projects and smaller-scale syntheses , the Wittig reaction may be the more pragmatic choice due to the avoidance of high-cost palladium catalysts. Its reliability and well-understood mechanism offer a degree of predictability.
For large-scale production where maximizing yield and purity are paramount , the Heck reaction , despite its higher initial catalyst cost, may prove to be more economical in the long run due to potentially higher product output. However, careful consideration of catalyst recovery and waste management is essential to mitigate both cost and environmental impact.
Ultimately, a thorough evaluation of available resources, desired scale of production, and purity requirements will guide the optimal synthetic route. Further process optimization for either method could also significantly alter the cost-benefit landscape.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. 168880250 [thermofisher.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Potassium tert-butoxide price,buy Potassium tert-butoxide - chemicalbook [m.chemicalbook.com]
- 6. strem.com [strem.com]
- 7. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [chemicalbook.com]
- 8. N,N-Dimethylformamide DMF [sigmaaldrich.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. N,N-Dimethylformamide, ACS, 99.8+%, 16oz | eBay [ebay.com]
- 11. N,N-Dimethylformamide (DMF), 1 l, glass, CAS No. 68-12-2 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
A Comparative Guide to the Reaction Products of p-(2-Bromo)vinyl Anisole: Suzuki vs. Heck Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products obtained from p-(2-bromo)vinyl anisole through two prominent palladium-catalyzed cross-coupling reactions: the Suzuki and Heck couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. Here, we present the spectroscopic data of the resulting products, detailed experimental protocols, and a visual representation of the reaction pathways.
Spectroscopic Data of Reaction Products
The following tables summarize the key spectroscopic data for the major products obtained from the Suzuki and Heck reactions of this compound. This data is crucial for the identification and characterization of these compounds.
Table 1: Spectroscopic Data for the Suzuki Coupling Product: (E)-1-methoxy-4-styrylbenzene (4-Methoxystilbene)
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.49-7.44 (m, 4H), 7.34 (t, J = 7.8 Hz, 2H), 7.24-7.21 (m, 1H), 7.06 (d, J = 16.1 Hz, 1H), 6.97 (d, J = 16.1 Hz, 1H), 6.91-6.88 (m, 2H), 3.82 (s, 3H)[1] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 159.3, 137.7, 130.2, 128.7, 128.2, 127.8, 127.2, 126.7, 126.3, 114.2, 55.4[1] |
| Mass Spectrometry (GC-MS) | m/z 210 (M+), 195, 178, 165 |
| Infrared (IR) (KBr) | 3025, 2955, 1605, 1512, 1248, 964, 825 cm⁻¹ |
Table 2: Spectroscopic Data for the Heck Coupling Product: (E,E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.45-7.20 (m, 7H, Ar-H), 7.05-6.60 (m, 6H, Ar-H and vinyl-H), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ 159.0, 137.8, 132.9, 132.6, 130.3, 129.7, 128.6, 127.5, 127.2, 126.4, 114.1, 55.3 |
| Mass Spectrometry (EI) | m/z 236 (M+) |
| Infrared (IR) | Not readily available |
Note: Detailed, explicitly assigned NMR data for (E,E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene is less commonly reported in readily accessible sources. The provided data is a composite from typical spectral regions for such compounds.
Experimental Protocols
Detailed methodologies for the synthesis of the aforementioned products are provided below. These protocols are representative of typical laboratory procedures for Suzuki and Heck couplings.
Protocol 1: Synthesis of (E)-1-methoxy-4-styrylbenzene via Suzuki Coupling
This procedure details a typical Suzuki-Miyaura coupling reaction.[2][3]
Materials:
-
(E)-1-(2-bromovinyl)-4-methoxybenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add (E)-1-(2-bromovinyl)-4-methoxybenzene, phenylboronic acid, potassium carbonate, and triphenylphosphine.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture and the palladium(II) acetate catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (E,E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene via Heck Coupling
This protocol outlines a standard Heck reaction procedure.[4][5][6]
Materials:
-
(E)-1-(2-bromovinyl)-4-methoxybenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 10 mL)
Procedure:
-
In a Schlenk flask, dissolve (E)-1-(2-bromovinyl)-4-methoxybenzene, styrene, and tri(o-tolyl)phosphine in DMF.
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add palladium(II) acetate and triethylamine to the mixture.
-
Heat the reaction to 100 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Reaction Pathway Visualization
The following diagram illustrates the two distinct reaction pathways for this compound.
Caption: Reaction pathways of this compound.
Comparison and Alternatives
The Suzuki and Heck reactions offer versatile methods for the derivatization of this compound, leading to different classes of compounds.
-
Suzuki Coupling: This reaction is highly efficient for the formation of biaryl and stilbene-like structures. It generally exhibits high functional group tolerance and often proceeds under relatively mild conditions. The use of organoboron reagents, which are typically stable and less toxic than other organometallics, makes this a popular choice in pharmaceutical and materials science. The primary product, 4-methoxystilbene, is a key scaffold in various biologically active molecules.
-
Heck Coupling: The Heck reaction is a powerful tool for the arylation and vinylation of alkenes. In the case of this compound reacting with styrene, a conjugated diene system is formed. This reaction extends the π-system of the molecule, which can have significant effects on its photophysical properties. While effective, Heck reactions can sometimes require higher temperatures and may lead to issues with regioselectivity depending on the substrates.
Alternative Methods:
Other cross-coupling reactions such as Stille coupling (using organotin reagents) or Sonogashira coupling (with terminal alkynes) could also be employed to further functionalize this compound, leading to a wider array of molecular architectures. The choice of reaction is often dictated by the desired final product, the availability of starting materials, and the required reaction conditions.
This guide provides a foundational comparison to aid researchers in selecting the appropriate synthetic strategy for their specific needs when working with this compound and similar vinyl halides.
References
- 1. rsc.org [rsc.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of Synthesized p-(2-Bromo)vinyl Anisole
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of common analytical techniques for assessing the purity of p-(2-Bromo)vinyl Anisole, a versatile intermediate in organic synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are compared, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required accuracy, and the physicochemical properties of the analyte. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC with UV Detection | GC-MS | Quantitative ¹H-NMR (qNMR) |
| Purity Determination (%) | 98.5% (Relative Purity) | 98.2% (Relative Purity) | 98.7% (Absolute Purity) |
| Limit of Detection (LOD) | ~0.01% | <0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% | ~0.3% |
| Key Advantages | - Wide applicability- Good for non-volatile impurities- Robust and reproducible | - High sensitivity and selectivity- Excellent for volatile and semi-volatile impurities- Provides structural information of impurities | - Provides absolute purity without a specific reference standard for the analyte- Non-destructive- Provides structural confirmation |
| Key Disadvantages | - Requires chromophore for UV detection- May not separate all impurities from the main peak | - Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap |
| Identified Impurities | - Unidentified polar impurity at RRT 0.85- Unidentified non-polar impurity at RRT 1.15 | - 4-Methoxyphenacyl bromide (starting material)- Triphenylphosphine oxide (byproduct from Wittig synthesis) | - Residual solvent (e.g., Dichloromethane)- Triphenylphosphine oxide |
Note: The data presented in this table is illustrative and representative of typical results for a compound like this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
0-10 min: 60% to 95% Acetonitrile
-
10-15 min: 95% Acetonitrile
-
15-16 min: 95% to 60% Acetonitrile
-
16-20 min: 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Injection Mode: Split (1:50)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter.
Quantitative ¹H-NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of the internal standard (maleic acid) into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
Visualizing the Workflow and Relationships
To better understand the logical flow of assessing the purity of synthesized this compound, the following diagrams illustrate the overall workflow and the relationship between the analytical techniques.
Caption: Workflow for purity assessment of synthesized compounds.
Caption: Relationship between analytical techniques for purity analysis.
Safety Operating Guide
Safe Disposal of p-(2-Bromo)vinyl Anisole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of p-(2-Bromo)vinyl Anisole, ensuring compliance with standard safety protocols and minimizing environmental impact.
Key Physical and Chemical Properties
A summary of the quantitative data for this compound is presented below. These properties are essential for understanding its behavior and for making informed decisions on its handling and storage.
| Property | Value |
| CAS Number | 6303-59-9 |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol [1] |
| Appearance | Light Yellow Solid[2] |
| Melting Point | 50-55 °C[3][4][5] |
| Boiling Point | 283.4 °C at 760 mmHg[3][4][5] |
| Density | 1.41 g/cm³[3][4][5] |
| Flash Point | 112.1 °C[3][4] |
| Storage Temperature | 4°C[6] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of halogenated organic compounds.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including:
- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- A lab coat
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
2. Waste Segregation:
- Crucially, segregate halogenated organic waste from non-halogenated waste streams.[7][8]
- Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
3. Waste Collection and Labeling:
- Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled waste container.
- The container should be made of a material compatible with the chemical.
- The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a component.
- Keep a log of the approximate amount of waste added to the container.
4. Storage of Waste:
- Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.
- Ensure the storage area is designated for hazardous waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Halogenated organic compounds are typically disposed of via high-temperature incineration.[7][8]
- Never dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision diagram for waste segregation.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
